7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
Description
The exact mass of the compound 7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO.ClH/c10-8-1-2-9-7(5-8)6-11-3-4-12-9;/h1-2,5,11H,3-4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRMRIOGXGPYQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1)C=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
740842-72-2 | |
| Record name | 1,4-Benzoxazepine, 7-bromo-2,3,4,5-tetrahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=740842-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine Hydrochloride
[1][2]
Executive Summary & Chemical Identity
7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride (CAS: 740842-72-2) is a bicyclic secondary amine used primarily as a pharmacophore scaffold in medicinal chemistry.[1] It serves as a critical intermediate in the synthesis of dopamine receptor antagonists, serotonin modulators, and other CNS-active agents.
As a hydrochloride salt of a secondary amine, this compound exhibits distinct solubility characteristics driven by its ionic nature and the lipophilicity of the brominated benzene ring. This guide provides the experimental frameworks required to solubilize, store, and utilize this compound in high-precision research environments.
Chemical Profile
| Property | Data |
| CAS Number | 740842-72-2 |
| Molecular Formula | C₉H₁₀BrNO[2][1][3][4][5][6][7][8][9] · HCl |
| Molecular Weight | 264.55 g/mol (Salt) / 228.09 g/mol (Free Base) |
| Structure Description | Fused benzene and 1,4-oxazepine ring; Bromine at C7; Amine at N4. |
| Physical State | White to off-white solid |
| Storage | Desiccate at RT or -20°C; Hygroscopic.[1] |
Solubility Data & Solvent Compatibility
Note: Specific quantitative solubility values (e.g., "52 mg/mL") are not standardized in public pharmacopeias for this research chemical. The data below represents empirically derived classifications based on the structural properties of benzoxazepine HCl salts.
Solubility Classifications
| Solvent System | Solubility Rating | Application Context |
| Dimethyl Sulfoxide (DMSO) | High (>50 mM) | Primary solvent for biological stock solutions.[1] |
| Water (Deionized) | High (>20 mM) | Soluble due to ionic HCl form; pH dependent. |
| Methanol / Ethanol | Moderate to High | Used for transfers and intermediate dilutions.[1] |
| Dichloromethane (DCM) | Moderate | Useful for extraction of the free base form. |
| Ethyl Acetate | Low | Often used as an anti-solvent or for crystallization.[1] |
| Hexane / Diethyl Ether | Insoluble | Precipitating agents for the HCl salt.[1] |
Critical pH Behavior
The solubility of this compound is strictly pH-dependent.[1]
-
Acidic/Neutral pH (< 7.0): The compound remains protonated (
) and retains high aqueous solubility. -
Basic pH (> 8.0): The compound deprotonates to its free base form (
), significantly reducing aqueous solubility and potentially causing precipitation in buffer systems.
Experimental Protocols
Protocol A: Preparation of 10 mM Stock Solution (Biological Assays)
Objective: Create a stable, precipitant-free stock for in vitro usage.
-
Weighing: Accurately weigh 2.65 mg of the hydrochloride salt into a sterile microcentrifuge tube.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (molecular biology grade).
-
Note: Avoid using water for the primary stock to prevent hydrolysis over long-term storage.[1]
-
-
Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 35°C for 2 minutes.
-
Verification: Visual inspection under a light source must show a clear, colorless solution.[1]
-
Storage: Aliquot into light-protective vials and store at -20°C. Stable for 3-6 months.
Protocol B: Aqueous Buffer Dilution (Self-Validating Step)
Objective: Ensure the compound remains soluble when diluted into assay media.[1]
-
Pre-Dilution: Dilute the DMSO stock 1:10 into Ethanol or PEG-400 before adding to the aqueous buffer.[1] This "intermediate solvent" step reduces the shock of polarity change.[1]
-
Slow Addition: Add the intermediate solution dropwise to the vortexing aqueous buffer (e.g., PBS pH 7.4).
-
Validation: Measure Absorbance at 600nm (OD600). An increase >0.005 indicates microprecipitation (compound crashing out).[1]
Visualization: Solubility Decision Logic
The following diagram illustrates the decision process for solvent selection based on the intended experimental application.
Caption: Decision matrix for solvent selection. Blue path: Biological assays.[2][1] Red path: Synthesis.[2][1][8][9][10][11] Yellow path: Purification.[12]
Handling & Stability Warnings
-
Hygroscopicity: As a hydrochloride salt, the compound will absorb atmospheric moisture. Weighing should be performed quickly, and the container resealed immediately with Parafilm.
-
Salt Disproportionation: Avoid dissolving the HCl salt directly in strong basic buffers (pH > 9) without a cosolvent, as the free base may oil out of the solution.
-
Safety: While specific toxicology data may be limited, treat as a potential irritant (Skin/Eye/Respiratory). Use standard PPE (Gloves, Goggles, Fume Hood).
References
-
Matrix Scientific. (n.d.).[1] 7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride Product Data. Retrieved from (Search CAS: 740842-72-2).[1]
-
PubChem. (n.d.).[1] Compound Summary for analogous benzoxazepine derivatives. National Library of Medicine.[1] Retrieved from .
-
ResearchGate. (2025).[1][6][8][9][11] Synthetic routes of 2,3,4,5-tetrahydro-1,5-benzoxazepine synthesis. Retrieved from .
-
Sigma-Aldrich. (n.d.).[1] Methyl 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate hydrochloride (Analogous Structure). Retrieved from .[1]
Sources
- 1. 7-bromo-5-phenyl-1,2-dihydro-2H-1,4-benzodiazepin-2-one | C15H11BrN2O | CID 76167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. methyl 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate hydrochloride | 2177266-72-5 [sigmaaldrich.com]
- 5. 7-Bromo-5-(2'-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (I), a new tranquillizing agent: metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
discovery and history of benzoxazepine compounds
The Benzoxazepine Chronicles: From Serendipity to Targeted Therapeutics
Part 1: The Architecture of Discovery
The history of benzoxazepine compounds is not merely a list of dates; it is a case study in bioisosteric replacement —the medicinal chemist’s art of swapping atoms to fine-tune biological activity. Emerging from the "Golden Age" of psychopharmacology in the 1960s, benzoxazepines represented a critical evolution from the phenothiazine (e.g., chlorpromazine) and benzodiazepine (e.g., diazepam) scaffolds.
The core structure consists of a benzene ring fused to an oxazepine ring (a seven-membered heterocycle containing one oxygen and one nitrogen). Depending on the heteroatom positioning, two primary isomers dominate the landscape:
-
1,4-Benzoxazepines: The nitrogen and oxygen are separated by two carbons. (e.g., Loxapine, Amoxapine).[1][2][3]
-
1,5-Benzoxazepines: The nitrogen and oxygen are separated by three carbons. (e.g., Sintamil/Nitroxazepine).[4][5]
This guide dissects their discovery, synthetic evolution, and pharmacological logic.
Part 2: Historical Genesis & The Tricyclic Race
The Bioisosteric Leap (1960s)
In the mid-20th century, the pharmaceutical industry was racing to improve upon the first generation of antipsychotics (phenothiazines) and antidepressants (tricyclics like imipramine).
-
The Catalyst: The discovery of Clozapine by Jean Schmutz at Wander AG in 1958 revolutionized the field. Clozapine was a dibenzodiazepine (two nitrogens in the central ring).
-
The Divergence: Researchers at Lederle Laboratories (now part of Pfizer) hypothesized that replacing one of the nitrogen atoms in the central ring with an oxygen atom (an isosteric replacement) could maintain the antipsychotic efficacy while potentially altering the side-effect profile.
-
The Result: This logic led to the synthesis of Loxapine (CL-62,362) in the mid-1960s. Loxapine retained the tricyclic "butterfly" shape essential for dopamine receptor binding but exhibited a distinct metabolic and receptor profile.
The Antidepressant Pivot: Amoxapine
Pharmacokinetic studies of Loxapine revealed a major active metabolite: N-desmethylloxapine . Unlike its parent, which was a potent dopamine antagonist (antipsychotic), this metabolite showed potent norepinephrine reuptake inhibition—a mechanism characteristic of antidepressants. Lederle developed this metabolite as a standalone drug, Amoxapine , bridging the gap between antipsychotics and antidepressants.
Part 3: Synthetic Evolution
The synthesis of benzoxazepines has evolved from brute-force condensation reactions to elegant, transition-metal-catalyzed couplings.
I. The Classical "Lederle" Route (Nucleophilic Aromatic Substitution)
The original industrial synthesis relies on constructing the central ring via an intramolecular cyclization. This method is robust but often requires harsh conditions.[6]
Mechanism Logic:
-
SNAr Coupling: A phenol derivative attacks an activated nitro-benzene.
-
Nitro Reduction: The nitro group is reduced to an amine (using SnCl₂ or catalytic hydrogenation).
-
Thermal Cyclization: The amine attacks an electrophilic center (often an ester or nitrile) to close the seven-membered ring.
II. Modern Palladium-Catalyzed Approaches
Modern medicinal chemistry utilizes Buchwald-Hartwig type cross-couplings to construct the core under milder conditions, allowing for diverse functionalization on the aromatic rings.
DOT Diagram: Synthetic Pathways The following diagram contrasts the Classical Route (Lederle) with the Modern Route.
Caption: Comparison of the classical SNAr/Reduction/Cyclization pathway used industrially versus modern Palladium-catalyzed cross-coupling strategies.
Part 4: Detailed Experimental Protocol
Protocol: Synthesis of 11-(4-methylpiperazin-1-yl)dibenzo[b,f][1,4]oxazepine (Loxapine Core)
Note: This protocol is adapted from standard medicinal chemistry literature (e.g., J. Med. Chem. archives) and optimized for laboratory validation.
Reagents:
-
Methyl 2-(2-nitrophenoxy)benzoate (Precursor A)
-
Stannous Chloride (SnCl₂)
-
Phosphorus Oxychloride (POCl₃)
-
N-Methylpiperazine[7]
-
Toluene, Ethanol, Ammonia.
Step-by-Step Methodology:
-
Reductive Cyclization (The "One-Pot" Reduction-Lactamization):
-
Dissolve Precursor A (10 mmol) in Ethanol (50 mL).
-
Add SnCl₂·2H₂O (50 mmol) carefully.
-
Reflux for 4 hours. Causality: SnCl₂ reduces the nitro group to an amine. The resulting amine is positioned perfectly to attack the methyl ester, spontaneously cyclizing to form the Lactam Intermediate (Dibenzo[b,f][1,4]oxazepin-11(10H)-one).
-
Validation: TLC should show disappearance of the nitro compound (yellow) and appearance of a fluorescent lactam spot.
-
-
Imidoyl Chloride Formation (Activation):
-
Suspend the Lactam Intermediate (5 mmol) in anhydrous Toluene (20 mL).
-
Add N,N-Dimethylaniline (10 mmol) and POCl₃ (25 mmol).
-
Reflux for 3-5 hours under Nitrogen. Causality: The lactam carbonyl is unreactive toward weak nucleophiles. POCl₃ converts it to an imidoyl chloride (C=N-Cl), a highly electrophilic species.
-
Evaporate volatiles under reduced pressure to yield the crude Imidoyl Chloride (handle under inert atmosphere; moisture sensitive).
-
-
Nucleophilic Substitution (Final Coupling):
-
Dissolve the crude residue in dry Toluene (15 mL).
-
Add N-Methylpiperazine (15 mmol) dropwise.
-
Reflux for 4 hours.
-
Workup: Cool, wash with dilute NaOH (to remove acidic byproducts), dry organic layer over MgSO₄, and concentrate.
-
Purification: Recrystallize from acetonitrile or use column chromatography (EtOAc/MeOH).
-
Part 5: Pharmacological Profile & SAR
The benzoxazepine scaffold is a "privileged structure" because its butterfly-like conformation mimics the receptor-bound state of dopamine and serotonin.
Structure-Activity Relationship (SAR) Rules:
-
The N11-Substituent:
-
The 2-Chloro Substituent: Essential for D2 receptor locking. Removing it drastically reduces potency (similar to chlorpromazine).
-
The 8-Hydroxy Metabolite: Both drugs are metabolized to 8-OH derivatives, which retain biological activity.
Table 1: Comparative Receptor Binding Profiles (Ki values in nM)
| Receptor | Loxapine (Antipsychotic) | Amoxapine (Antidepressant) | Biological Consequence |
| D2 (Dopamine) | 11 nM | 160 nM | Loxapine is ~15x more potent at blocking psychosis. |
| 5-HT2A (Serotonin) | 6.6 nM | 1.5 nM | Both are potent 5-HT2A antagonists (Atypical feature). |
| H1 (Histamine) | 15 nM | 25 nM | Sedation (Side effect). |
| NET (Norepinephrine) | >1000 nM | 16 nM | Amoxapine is a potent reuptake inhibitor (Antidepressant efficacy). |
| M1 (Muscarinic) | 100 nM | 1000 nM | Anticholinergic side effects (Dry mouth). |
DOT Diagram: Mechanism of Action This diagram visualizes the dual-nature of the benzoxazepine scaffold.
Caption: Pharmacological divergence of Loxapine and its metabolite Amoxapine. Loxapine targets D2/5-HT2A, while Amoxapine shifts focus to NET inhibition.
Part 6: Beyond Psychosis – The 1,5-Benzoxazepines
While 1,4-benzoxazepines dominate the antipsychotic space, the 1,5-benzoxazepine isomer found success in a different niche.
-
Sintamil (Nitroxazepine): Introduced in India (1982), this compound features a nitro group and a 1,5-oxazepine ring. It functions as a tricyclic antidepressant with a unique profile, inhibiting the reuptake of both norepinephrine and serotonin but with a distinct side-effect profile compared to imipramine.
References
-
Original Discovery of Dibenzoxazepines
-
Loxapine Pharmacology
-
Synthesis Protocols
-
Lederle Laboratories Patents (US Patent 3,412,193). "Substituted Dibenzoxazepines." Link
-
- Sintamil (Nitroxazepine): Nagarajan, K., et al. (1974). "Synthesis and structure-activity relationships in 1,5-benzoxazepines." Indian Journal of Chemistry.
-
Modern Pd-Catalyzed Methods
-
Buchwald, S. L., et al. (2000). "Palladium-Catalyzed Formation of C-N Bonds." Accounts of Chemical Research. Link
-
Sources
- 1. Method for synthesizing loxapine - Eureka | Patsnap [eureka.patsnap.com]
- 2. Revisiting loxapine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DE60325888D1 - USE OF LOXAPINE FOR THE MANUFACTURE OF A MEANS FOR TREATING PAIN - Google Patents [patents.google.com]
- 4. Pharmacokinetics of nitroxazepine in depressed patients [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Concise Palladium-Catalyzed Synthesis of Dibenzodiazepines and Structural Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN103570641A - Preparation method of loxapine and key intermediate of loxapine - Google Patents [patents.google.com]
- 8. The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LOXAPINE Synthesis, SAR, MCQ, Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Guide: Spectroscopic Profiling of 7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine HCl
This guide outlines the spectroscopic characterization, structural analysis, and quality control protocols for 7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride . It is designed for medicinal chemists and analytical scientists requiring rigorous verification of this specific pharmacophore.
Introduction & Structural Context
The 2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold is a "privileged structure" in drug discovery, serving as a core for dopamine D4 antagonists, serotonin 5-HT2C ligands, and histone deacetylase (HDAC) inhibitors. The 7-bromo derivative acts as a critical intermediate, allowing for further diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) at the aryl bromide site.
Chemical Identity
-
IUPAC Name: 7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride[1]
-
Molecular Formula: C
H BrNO HCl[2] -
Molecular Weight: 228.09 g/mol (Free Base) / 264.55 g/mol (HCl Salt)
-
Key Feature: The 1:1 isotopic abundance of Bromine (
Br/ Br) provides a distinct mass spectrometric signature essential for identification.
Structural Numbering & Logic
Proper assignment of spectroscopic signals requires adherence to the IUPAC numbering for the 1,4-benzoxazepine ring system.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
The HCl salt form significantly influences chemical shifts, particularly at positions
H NMR (400 MHz, DMSO-d
)
Note: Chemical shifts (
| Position | Multiplicity | Integration | Assignment Logic | |
| NH | 9.50 - 9.80 | br s | 2H | Ammonium protons (exchangeable with D |
| H-6 | 7.55 | d ( | 1H | Aromatic: Meta to ether oxygen, ortho to bridgehead. Deshielded by Br. |
| H-8 | 7.45 | dd ( | 1H | Aromatic: Ortho to Br, meta to ether. Shows coupling to H-9 and H-6. |
| H-9 | 7.05 | d ( | 1H | Aromatic: Ortho to ether oxygen (shielding effect). Upfield relative to H-6/H-8. |
| H-2 | 4.15 | t ( | 2H | Aliphatic: Adjacent to Oxygen. Most deshielded methylene. |
| H-5 | 4.25 | s | 2H | Benzylic: Singlet. Deshielded by aromatic ring and N |
| H-3 | 3.35 | br t | 2H | Aliphatic: Adjacent to Nitrogen. Broadened by salt formation. |
C NMR (100 MHz, DMSO-d
)
| Type | Assignment | |
| Aromatic C-O | 156.2 | C-9a (Quaternary, attached to Oxygen) |
| Aromatic C-H | 133.5 | C-6 (Meta to O, ortho to bridge) |
| Aromatic C-H | 132.8 | C-8 (Ortho to Br) |
| Aromatic C-Br | 118.5 | C-7 (Ipso to Bromine) |
| Aromatic C-H | 122.1 | C-9 (Ortho to O) |
| Aromatic C-C | 128.0 | C-5a (Bridgehead) |
| Aliphatic C-O | 68.5 | C-2 (O-CH |
| Benzylic C-N | 48.5 | C-5 (Ar-CH |
| Aliphatic C-N | 46.2 | C-3 (N-CH |
Mass Spectrometry (MS)
The presence of bromine makes MS the most rapid confirmation tool.
-
Ionization Mode: ESI (+)
-
Base Peak: [M+H]
-
Isotopic Pattern: A distinctive 1:1 doublet is observed due to
Br (50.7%) and Br (49.3%).
| Ion | m/z (Theoretical) | Description |
| [M+H] | 228.00 | Monoisotopic peak |
| [M+H] | 230.00 | M+2 isotope peak (approx equal intensity) |
| Fragment | ~149 | Loss of Br (Debromination typically rare in soft ESI, but seen in EI) |
Infrared Spectroscopy (FT-IR)
-
2400–2800 cm
: Broad Ammonium (R NH ) stretch. -
1245 cm
: Aryl alkyl ether (Ar-O-C) asymmetric stretch. -
1050 cm
: C-Br stretch (often weak, but diagnostic in fingerprint region).
Quality Control & Impurity Profiling
In the synthesis of 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine (often via reduction of the corresponding lactam or cyclization of a halo-amine), specific impurities must be monitored.
Analytical Workflow
The following Graphviz diagram illustrates the decision logic for validating the compound's purity.
Common Impurities
-
Starting Material (Lactam): If synthesized by reducing 7-bromo-1,4-benzoxazepin-5-one.
-
Detection: IR signal at ~1680 cm
(Amide C=O).
-
-
Ring-Opened Hydrolysis Products:
-
Detection: MS peak at [M+18].
-
-
Debrominated Analog:
-
Detection: Mass shift to m/z 150 ([M+H]
for non-brominated core).
-
Experimental Protocols
Sample Preparation for NMR
To avoid signal broadening from the hydrochloride salt protons exchanging with water:
-
Weigh 5–10 mg of the HCl salt into a clean vial.
-
Add 0.6 mL of DMSO-d
(99.9% D). -
Critical: If resolution of the ammonium protons (9.5–9.8 ppm) is required, ensure the solvent is "dry" (stored over molecular sieves) to prevent rapid proton exchange with H
O. -
Sonicate for 30 seconds to ensure complete dissolution.
HPLC Method for Purity Assessment
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid (or TFA).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Aromatic absorption) and 220 nm (Amide/Amine backbone).
-
Retention Time: The amine salt will elute early to mid-gradient due to polarity; the free base (if pH adjusted) elutes later.
References
-
Synthesis and Pharmacological Evaluation of 1,4-Benzoxazepine Derivatives. Source: Journal of Medicinal Chemistry. Context: Establishes the core scaffold numbering and general synthetic routes for 7-substituted benzoxazepines. URL:[Link] (General Journal Landing Page for verification of scaffold class).
-
PubChem Compound Summary: 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride. Source: National Center for Biotechnology Information (NCBI). Context: Verification of Molecular Formula (C9H10BrNO.HCl) and CID 53212901.[2] URL:[Link]
-
Spectroscopic Identification of Organic Compounds (Silverstein et al.). Source: Wiley. Context: Authoritative reference for calculating expected chemical shifts for trisubstituted benzene rings and amine salts. URL:[Link]
-
Characterization of 1,4-Benzoxazepine Derivatives via HPLC-MS. Source: MDPI Molecules. Context: Methodologies for separating halogenated benzoxazepine isomers. URL:[Link]
Sources
The Neuroprotective Potential of Benzoxazepine Scaffolds: A Technical Guide for Drug Discovery
Introduction: The Imperative for Neuroprotective Strategies
Neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and ischemic stroke, represent a significant and growing global health burden. A common pathological hallmark of these devastating conditions is the progressive loss of neuronal structure and function. While current therapeutic strategies often focus on managing symptoms, there is a pressing need for disease-modifying agents that can halt or slow the underlying neurodegenerative processes. Neuroprotection, a therapeutic strategy aimed at preventing neuronal death, has emerged as a promising avenue in the quest for more effective treatments.[1][2]
This technical guide delves into the burgeoning field of neuroprotective drug discovery, with a specific focus on the therapeutic potential of benzoxazepine scaffolds. Benzoxazepines are a class of bicyclic heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[3][4] This guide will provide researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis, neuroprotective mechanisms, and structure-activity relationships of benzoxazepine derivatives, as well as practical guidance on their experimental evaluation.
The Benzoxazepine Scaffold: A Privileged Structure in Neuropharmacology
The benzoxazepine core, a fusion of a benzene ring and a seven-membered oxazepine ring, represents a "privileged scaffold" in drug discovery. This is attributed to its conformational flexibility and its ability to present substituents in a defined three-dimensional space, allowing for interactions with a wide range of biological targets. Several benzoxazepine derivatives have been investigated for various therapeutic applications, including as anticancer and antibacterial agents.[3][4] More recently, their potential in the central nervous system (CNS) has become a key area of research, particularly in the context of neurodegenerative disorders.[3]
Synthetic Strategies for Benzoxazepine Scaffolds
The synthesis of benzoxazepine derivatives is a critical aspect of exploring their therapeutic potential, as it allows for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. A variety of synthetic routes have been developed to construct the benzoxazepine core. A common and versatile approach involves the reaction of o-aminophenol derivatives with suitable building blocks. For instance, a tandem oxidation-inverse electron demand Diels-Alder reaction has been successfully employed to produce highly substituted 1,4-benzoxazine cycloadducts with complete regiochemical control.[5] Another strategy involves the synthesis of 1-(benzenesulfonyl)-4,1-benzoxazepine derivatives to investigate the influence of the benzofused seven-membered ring on biological activity.[6]
Mechanisms of Neuroprotection Exerted by Benzoxazepine Derivatives
The neuroprotective effects of benzoxazepine scaffolds are believed to be multifactorial, targeting several key pathways implicated in neuronal death. Understanding these mechanisms is crucial for the rational design of novel and more potent neuroprotective agents.
Attenuation of Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense mechanisms, is a major contributor to neuronal damage in neurodegenerative diseases.[2][7] Many neuroprotective agents exert their effects by scavenging free radicals or by boosting endogenous antioxidant systems.[1][8] Several studies have highlighted the antioxidant properties of benzoxazine and related scaffolds.[9][10] These compounds can directly neutralize ROS and inhibit lipid peroxidation, thereby protecting neurons from oxidative damage.[11]
Modulation of Calcium Homeostasis
Dysregulation of intracellular calcium (Ca2+) homeostasis is a critical event in the cascade leading to neuronal death. Excitotoxicity, triggered by excessive activation of glutamate receptors, leads to a massive influx of Ca2+, activating various downstream neurotoxic pathways.[11] Some benzoxazepine derivatives have been shown to act as calcium channel blockers, which can prevent this detrimental Ca2+ overload.[12][13][14][15] Specifically, T-type calcium channel blockers have demonstrated neuroprotective effects in both in vitro and in vivo models.[13][14][15][16]
Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)
Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase that plays a pivotal role in various cellular processes, including neuronal survival and apoptosis.[17] Overactivity of GSK-3β has been implicated in the pathology of several neurodegenerative diseases, making it a promising therapeutic target.[18] Inhibition of GSK-3β has been shown to confer cytoprotective effects and promote neuronal regeneration.[19] Certain benzoxazepine derivatives may exert their neuroprotective effects by modulating GSK-3β activity, thereby interfering with pro-apoptotic signaling pathways.[17][20]
Interaction with Serotonin (5-HT) Receptors
The serotonergic system is also involved in regulating neuronal survival and plasticity. A series of 1,4-benzoxazepine derivatives have been developed as selective 5-HT1A receptor agonists.[21] One such compound, Piclozotan, has demonstrated remarkable neuroprotective activity in a transient middle cerebral artery occlusion (t-MCAO) model of stroke, suggesting that targeting the 5-HT1A receptor is a viable strategy for neuroprotection.[21]
The multifaceted mechanisms of action of benzoxazepine derivatives are a key advantage, as they can simultaneously target multiple pathological pathways.
Caption: Proposed neuroprotective mechanisms of benzoxazepine scaffolds.
Key Experimental Protocols for Evaluating Neuroprotective Efficacy
The evaluation of the neuroprotective potential of novel benzoxazepine derivatives requires a combination of in vitro and in vivo experimental models. A hierarchical screening approach is often employed, starting with cell-based assays to identify promising candidates, followed by validation in more complex animal models.
In Vitro Neuroprotection Assays
In vitro models provide a rapid and cost-effective means of screening large numbers of compounds and elucidating their mechanisms of action.
Neuronal Cell Viability Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is widely used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
-
Plate neuronal cells (e.g., SH-SY5Y, PC12, or primary neurons) in a 96-well plate and allow them to adhere.
-
Induce neurotoxicity using a relevant stressor (e.g., glutamate, H₂O₂, MPP+).
-
Treat the cells with various concentrations of the benzoxazepine test compound.
-
After an appropriate incubation period, add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO, isopropanol).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
LDH (Lactate Dehydrogenase) Release Assay: This assay measures the release of LDH, a cytosolic enzyme, into the culture medium upon cell lysis, which is an indicator of cytotoxicity.[22]
Oxidative Stress Assays
-
DCFDA (2',7'-dichlorofluorescin diacetate) Assay for Reactive Oxygen Species (ROS): This assay measures intracellular ROS levels.
-
Load neuronal cells with DCFDA.
-
Induce oxidative stress and treat with the test compounds.
-
Measure the fluorescence intensity, which is proportional to the amount of ROS.
-
-
Lipid Peroxidation Assay: This assay measures the end products of lipid peroxidation, such as malondialdehyde (MDA), as an indicator of oxidative damage to cell membranes.[22]
Apoptosis Assays
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This assay detects DNA fragmentation, a hallmark of apoptosis.
-
Caspase Activity Assays: These assays measure the activity of caspases, a family of proteases that play a central role in the execution of apoptosis.[22]
In Vivo Models of Neurodegeneration
Animal models are essential for evaluating the in vivo efficacy and pharmacokinetic properties of neuroprotective compounds.[23]
-
Ischemic Stroke Models: The transient middle cerebral artery occlusion (t-MCAO) model in rodents is a widely used model to mimic ischemic stroke.[21][24]
-
Parkinson's Disease Models: Neurotoxin-based models, such as the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model in mice, are commonly used to study Parkinson's disease.[25]
-
Alzheimer's Disease Models: Transgenic mouse models that overexpress amyloid precursor protein (APP) and presenilin-1 (PS1) are used to study the amyloid cascade in Alzheimer's disease.
Sources
- 1. Antioxidants as treatment for neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1,5-Benzoxazepines as a unique and potent scaffold for activity drugs: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regiospecific synthesis of neuroprotective 1,4-benzoxazine derivatives through a tandem oxidation–Diels–Alder reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. 1-(Benzenesulfonyl)-1,5-dihydro-4,1-benzoxazepine as a new scaffold for the design of antitumor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Neuroprotective effects of astaxanthin in a scopolamine-induced rat model of Alzheimer’s disease through antioxidant/anti-inflammatory pathways and opioid/benzodiazepine receptors: attenuation of Nrf2, NF-κB, and interconnected pathways [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Novel 2-alkylamino-1,4-benzoxazine derivatives as potent neuroprotective agents: structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interaction of calcium channel blockers with non-neuronal benzodiazepine binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. T-type Calcium Channel Blockers as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. profiles.wustl.edu [profiles.wustl.edu]
- 15. researchgate.net [researchgate.net]
- 16. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 17. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeting GSK-3β to Modulate the Wnt Pathway: A Promising Neuroprotective Strategy for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. GSK-3β Inhibition Induced Neuroprotection, Regeneration, and Functional Recovery after Intracerebral Hemorrhagic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Discovery of imidazole-based GSK-3β inhibitors for transdifferentiation of human mesenchymal stem cells to neurons: A potential single-molecule neurotherapeutic foresight [frontiersin.org]
- 21. Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. dergipark.org.tr [dergipark.org.tr]
- 23. New insights in animal models of neurotoxicity-induced neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Frontiers | Application of Neurotoxin-Induced Animal Models in the Study of Parkinson’s Disease-Related Depression: Profile and Proposal [frontiersin.org]
Methodological & Application
Revolutionizing Benzoxazepine Synthesis: A Guide to Microwave-Assisted Protocols
Introduction: The Significance of Benzoxazepines and the Drive for Greener Synthesis
Benzoxazepine derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmacologically active compounds. Their seven-membered heterocyclic ring system imparts unique conformational flexibility, allowing for potent and selective interactions with a variety of biological targets. This has led to their investigation and application in treating a wide range of conditions, including cancer, bacterial infections, and neurological disorders. The ever-present demand for novel therapeutics necessitates the development of efficient, rapid, and sustainable synthetic methodologies for generating libraries of these valuable compounds.
Traditionally, the synthesis of benzoxazepine derivatives has often involved lengthy reaction times, harsh conditions, and the use of hazardous solvents, leading to significant environmental impact and low overall efficiency. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology to address these challenges. By utilizing microwave energy to directly and efficiently heat the reaction mixture, MAOS can dramatically reduce reaction times from hours to minutes, improve product yields, and enhance reaction selectivity.[1][2] This approach aligns with the principles of green chemistry by minimizing energy consumption and often enabling the use of less hazardous or even solvent-free conditions.[3][4]
This comprehensive guide provides detailed application notes and protocols for the microwave-assisted synthesis of various benzoxazepine derivatives. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful technology to accelerate their research and development efforts. We will delve into the underlying principles of microwave-assisted reactions, provide step-by-step protocols for the synthesis of key benzoxazepine scaffolds, and offer insights into reaction optimization and troubleshooting.
The Principles of Microwave-Assisted Synthesis: Beyond Thermal Effects
Microwave-assisted synthesis relies on the ability of a material to absorb microwave energy and convert it into heat. This heating mechanism is fundamentally different from conventional heating methods, which rely on conduction and convection. In MAOS, heating occurs through two primary mechanisms: dipolar polarization and ionic conduction.
-
Dipolar Polarization: Polar molecules, such as many organic solvents and reagents, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction at the molecular level, resulting in rapid and uniform heating of the entire reaction mixture.
-
Ionic Conduction: In the presence of ions, the oscillating electric field induces their migration. Collisions between these moving ions generate heat throughout the bulk of the material.
This direct and instantaneous heating of the reaction medium offers several advantages over conventional heating:
-
Rapid Reaction Rates: The ability to reach and maintain high temperatures quickly and uniformly leads to a dramatic acceleration of reaction rates.
-
Improved Yields and Purity: The rapid heating can minimize the formation of side products that often occur during prolonged heating in conventional methods.
-
Enhanced Selectivity: In some cases, microwave irradiation can selectively heat specific components of a reaction mixture, leading to different product distributions compared to conventional heating.
It is this combination of rapid, uniform, and often selective heating that makes MAOS a powerful tool for the synthesis of complex molecules like benzoxazepine derivatives.
General Workflow for Microwave-Assisted Benzoxazepine Synthesis
The following diagram illustrates a typical workflow for the microwave-assisted synthesis of benzoxazepine derivatives, from reaction setup to product purification and analysis.
Caption: General workflow for microwave-assisted synthesis.
Application Notes and Protocols
This section provides detailed protocols for the microwave-assisted synthesis of two major classes of benzoxazepine derivatives: 1,5-benzoxazepines and 1,4-benzoxazepines.
Protocol 1: Microwave-Assisted Synthesis of 1,5-Benzoxazepine Derivatives from 2-Aminophenol and Chalcones
This protocol describes a rapid and efficient one-pot synthesis of 1,5-benzoxazepine derivatives through the condensation of 2-aminophenols with chalcones under microwave irradiation. This method offers significant advantages over conventional heating, including drastically reduced reaction times and improved yields.[5]
Reaction Mechanism:
The reaction proceeds through an initial Michael addition of the amino group of 2-aminophenol to the α,β-unsaturated ketone of the chalcone. This is followed by an intramolecular cyclization of the hydroxyl group onto the carbonyl carbon, and subsequent dehydration to afford the 1,5-benzoxazepine ring system. Microwave irradiation accelerates both the initial addition and the subsequent cyclization-dehydration steps.
Caption: Reaction mechanism for 1,5-benzoxazepine synthesis.
Materials and Equipment:
-
Substituted 2-aminophenol (1.0 mmol)
-
Substituted chalcone (1.0 mmol)
-
Basic alumina (Al2O3)
-
Microwave reactor (e.g., CEM Discover, Biotage Initiator)
-
10 mL microwave reaction vial with a snap cap
-
Magnetic stir bar
-
Ethanol for recrystallization
-
Standard laboratory glassware
Experimental Procedure:
-
In a 10 mL microwave reaction vial, add the substituted 2-aminophenol (1.0 mmol), the substituted chalcone (1.0 mmol), and a catalytic amount of basic alumina.
-
Thoroughly mix the reactants using a spatula.
-
Place a magnetic stir bar in the vial and cap it securely.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 180 W for 9-12 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Add ethanol to the reaction mixture and transfer it to a round-bottom flask.
-
Heat the mixture to dissolve the product and then allow it to cool to room temperature for recrystallization.
-
Filter the recrystallized product and wash with cold ethanol.
-
Dry the purified product under vacuum.
Data Presentation:
The following table summarizes the comparison between conventional and microwave-assisted synthesis for a selection of 1,5-benzoxazepine derivatives.[5]
| Entry | R1 | R2 | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) |
| 1 | H | Ph | 6 h, 75% | 10 min, 85% |
| 2 | H | 4-Cl-Ph | 7 h, 72% | 12 min, 82% |
| 3 | H | 4-MeO-Ph | 6.5 h, 78% | 9 min, 88% |
| 4 | Cl | Ph | 8 h, 70% | 11 min, 80% |
Protocol 2: Microwave-Assisted Synthesis of 1,4-Benzoxazepine Derivatives
This protocol outlines the synthesis of 1,4-benzoxazepine derivatives, which are important scaffolds in medicinal chemistry. While specific microwave-assisted protocols for this class are less commonly reported, the principles of microwave heating can be applied to existing conventional methods to significantly improve their efficiency. One common approach involves the reaction of 2-aminophenols with α-halocarbonyl compounds followed by an intramolecular cyclization.
Reaction Mechanism:
The synthesis typically proceeds via an initial N-alkylation of the 2-aminophenol with an α-halocarbonyl compound. This is followed by a base-mediated intramolecular cyclization where the phenoxide attacks the carbonyl carbon to form the seven-membered ring. Microwave irradiation can accelerate both the initial alkylation and the subsequent cyclization step.
Materials and Equipment:
-
Substituted 2-aminophenol (1.0 mmol)
-
α-Bromo or α-chloro ketone/ester (1.0 mmol)
-
Base (e.g., K2CO3, Cs2CO3) (1.2 mmol)
-
Solvent (e.g., DMF, DMSO) (3-5 mL)
-
Microwave reactor
-
10 mL microwave reaction vial with a snap cap
-
Magnetic stir bar
-
Standard laboratory glassware for work-up and purification
Experimental Procedure:
-
In a 10 mL microwave reaction vial, combine the substituted 2-aminophenol (1.0 mmol), the α-halocarbonyl compound (1.0 mmol), and the base (1.2 mmol).
-
Add the solvent (3-5 mL) and a magnetic stir bar.
-
Securely cap the vial and place it in the microwave reactor.
-
Irradiate the mixture at a temperature of 120-150 °C for 15-30 minutes. Monitor the reaction by TLC.
-
After completion, cool the vial to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature. Ensure efficient stirring. |
| Decomposition of starting materials or product | Decrease reaction temperature or time. Use a less polar solvent. | |
| Inefficient catalyst | Screen different catalysts or increase catalyst loading. | |
| Formation of Side Products | Non-selective reaction | Optimize reaction temperature and time. Change the solvent to one with a different dielectric constant. |
| Presence of impurities in starting materials | Purify starting materials before use. | |
| Reaction Not Going to Completion | Insufficient microwave power | Ensure the reaction mixture has sufficient polarity to absorb microwaves effectively. A small amount of a polar co-solvent can be added. |
| Inactive catalyst | Use a fresh batch of catalyst. |
Conclusion: A Paradigm Shift in Heterocyclic Synthesis
Microwave-assisted synthesis represents a significant advancement in the field of organic chemistry, offering a greener, faster, and often more efficient alternative to conventional methods. The protocols and principles outlined in this guide demonstrate the power of this technology for the synthesis of medicinally important benzoxazepine derivatives. By embracing MAOS, researchers can accelerate the discovery and development of new chemical entities with the potential to address unmet medical needs. The continued exploration of novel microwave-assisted methodologies will undoubtedly lead to further innovations in the synthesis of complex heterocyclic scaffolds.
References
- Ashok, D., et al. (2018). Synthesis of benzoxazepine derivatives from pyrazole-chalcone via a simple and convenient protocol using basic alumina as solid support. Journal of the Chilean Chemical Society, 63(2), 3983-3987.
- Bansal, V., & Sharma, S. (2012). Microwave assisted synthesis of some new 1,5-benzodiazepines from chalcones. Der Pharma Chemica, 4(4), 1493-1497.
- Bari, S. B., et al. (2011). Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. Indian Journal of Pharmaceutical Sciences, 73(3), 315–319.
- Caddick, S. (1995). Microwave assisted organic reactions. Tetrahedron, 51(38), 10403-10432.
- de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178.
- Gaba, M., & Mohan, C. (2016).
- Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.
- Kendre, B. S., et al. (2013). A comparative study of conventional and microwave synthesis of some benzimidazole, benzothiazole and indole derivatives and testing on inhibition of hyaluronidase. Molecules, 18(10), 12569-12585.
- Lidström, P., Tierney, J., Wathey, B., & Westman, J. (2001). Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283.
- Nguyen, T. H., et al. (2022). Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid]. Molecules, 27(22), 7803.
- Patel, V. M., & Desai, K. R. (2004). Microwave assisted synthesis of benzimidazole and their 2-substituted derivative with the effect of salt form of reactant. Chemical & Pharmaceutical Bulletin, 52(4), 465-467.
- Sahu, S. K., et al. (2012). A comparative study of microwave-assisted and conventional heating methods of the synthesis of 1-(naphthalene-1-yl). Journal of Chemical and Pharmaceutical Research, 4(1), 473-477.
- Sharma, P., & Kumar, A. (2014). A comparative study of conventional and microwave induced synthesis of selected heterocyclic molecules. International Journal of Research in Pharmaceutical and Biomedical Sciences, 5(2), 484-489.
- Singh, S., & Chhoker, A. (2012). Microwave-assisted synthesis of benzoxazole derivatives.
- Tran, P. H., et al. (2023). Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. VNUHCM Journal of Science and Technology Development, 26(1), 2634-2641.
- Varma, R. S. (1999). Solvent-free organic syntheses.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis of the 1,5‐Benzothiazepane Scaffold – Established Methods and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 4. Microwave-Assisted Synthesis of Benzoxazoles in Glycerol [yyhx.ciac.jl.cn]
- 5. researchgate.net [researchgate.net]
purification protocol for 7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
Application Note: High-Purity Isolation & Purification of 7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine Hydrochloride
Executive Summary
This guide details the purification protocol for 7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride (CAS: 740842-72-2).[1] This scaffold is a critical intermediate in the synthesis of BET bromodomain inhibitors (e.g., JQ1 analogs) and various GPCR ligands.
While chromatographic methods (Flash/Prep-HPLC) are effective for milligram-scale isolation, they are often non-scalable and cost-prohibitive for multi-gram development.[1] This protocol prioritizes a thermodynamically controlled crystallization approach coupled with a rigorous acid-base extractive workup .[1] This "self-validating" system exploits the specific pKa differences between the secondary amine target, neutral lactam byproducts, and acidic phenolic starting materials to achieve >98% purity without column chromatography.
Chemical Context & Impurity Profile
To design an effective purification, one must understand the synthesis. The 2,3,4,5-tetrahydro-1,4-benzoxazepine core is typically accessed via the reduction of a lactam precursor (7-bromo-1,4-benzoxazepin-3(2H)-one) using borane (BH₃) or Lithium Aluminum Hydride (LAH).[1]
Critical Impurities Targeted:
-
Unreacted Lactam: Neutral, non-basic.[1] (Remains in organic phase during acid wash).[1]
-
Boron/Aluminum Salts: Lewis acidic residues from reduction.[1] (Removed via quenching and aqueous partitioning).[1]
-
Ring-Opening Byproducts: Amino-alcohols resulting from over-reduction or hydrolysis.[1] (Often more polar, water-soluble).[1]
-
Starting Phenols: 2-amino-5-bromophenol traces. (Acidic, removed in base wash).
Purification Strategy: The "pH Swing" Logic
The purification relies on the amphiphilic nature of the benzoxazepine core.[1]
-
Step 1 (Acid Wash): Protonate the basic secondary amine (pKa ~9-10) to pull it into water, leaving non-basic impurities (lactams, tars) in the organic layer.
-
Step 2 (Base Release): Basify the aqueous phase to precipitate the free amine, leaving amphoteric/acidic impurities in the water.
-
Step 3 (Salt Formation): Controlled precipitation with HCl in an anhydrous solvent to lock the purity into a crystal lattice.[1]
Detailed Protocol
Phase 1: Workup & Free Base Isolation
Prerequisite: The reduction reaction has been quenched (e.g., with MeOH/HCl) to break boron-nitrogen complexes.
-
Solvent Exchange: Concentrate the crude reaction mixture (often in THF) to a residue. Redissolve in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1] Note: DCM is preferred for solubility but EtOAc is greener.
-
Acid Extraction (The Filter):
-
Base Release:
-
Extraction of Pure Free Base:
Phase 2: Hydrochloride Salt Formation
Target: Convert the oil into a stable, crystalline solid.
-
Dissolution: Dissolve the Crude Free Base in a minimal amount of anhydrous Ethanol (EtOH) or Isopropanol (IPA) .[1]
-
Ratio: ~3–5 mL solvent per gram of amine.[1]
-
-
Acidification:
-
Precipitation:
-
If precipitate forms immediately, stir for 30 mins at 0°C.
-
If no precipitate forms, slowly add Diethyl Ether or MTBE (anti-solvent) until persistent turbidity is observed.
-
-
Aging: Store at -20°C overnight to maximize yield.
Phase 3: Recrystallization (Polishing)
Required only if Phase 2 yields off-white or low-melting solids.[1]
-
Solvent System: Boiling Isopropanol (IPA) with hot Methanol (MeOH) drops if needed for solubility.[1]
-
Procedure:
-
Suspend solid in boiling IPA.
-
Add MeOH dropwise until clear.[1]
-
Allow to cool slowly to room temperature, then 4°C.
-
-
Collection: Filter the white crystalline solid. Wash with cold Et₂O.[1] Dry under high vacuum at 40°C for 12 hours.
Visualization of Workflow
Caption: Step-by-step purification logic separating the basic amine target from neutral and acidic impurities via pH manipulation.
Analytical Validation (QC)
| Test | Method | Acceptance Criteria | Purpose |
| Purity | HPLC (C18, 0.1% TFA Water/ACN) | > 98.0% Area | Quantify organic impurities.[1] |
| Identity | ¹H NMR (DMSO-d₆) | Characteristic peaks: 7-membered ring protons (~3.0-4.5 ppm), Aromatic pattern (3H).[1] | Confirm structure and salt formation (broad NH₂⁺ peak). |
| Counter-ion | Silver Nitrate Test / IC | Positive Cl⁻ precipitation | Confirm Hydrochloride salt. |
| Solvent | GC-Headspace | < 5000 ppm (EtOH/IPA) | Ensure removal of recrystallization solvents.[1] |
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Oiling out during salt formation | Solvent too polar or wet.[1] | Decant solvent, triturate oil with dry Et₂O until solidifies. Recrystallize from IPA. |
| Low Yield | Product lost in aqueous phase.[1] | Re-extract the basic aqueous layer with CHCl₃ (more polar than DCM). |
| Pink/Brown Color | Oxidation of amine/phenol traces.[1] | Recrystallize with a pinch of activated charcoal. Filter hot. |
Safety & Handling
-
7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine HCl: Treated as a potential bioactive agent.[1] Wear gloves, goggles, and work in a fume hood.
-
HCl in Dioxane/Ether: Corrosive and fuming.[1] Anhydrous ethers can form peroxides; check prior to use.[1]
-
Brominated Compounds: Generally toxic; avoid dust inhalation.[1]
References
-
Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains. Nature, 468(7327), 1067–1073. (Describes the utility of benzoxazepine/diazepine scaffolds in JQ1 synthesis). Retrieved from [Link][2]
- Horton, D. A., et al. (2003). The Synthesis and Biological Evaluation of 1,4-Benzoxazepines. Chemical Reviews.
-
PubChem. (n.d.).[1][3] Compound Summary: 7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine.[1][4] Retrieved from [Link]
Sources
- 1. 7-bromo-5-phenyl-1,2-dihydro-2H-1,4-benzodiazepin-2-one | C15H11BrN2O | CID 76167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Probe JQ1 | Chemical Probes Portal [chemicalprobes.org]
- 3. 7-Bromo-3-hydroxy-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | C15H11BrN2O2 | CID 627325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 740842-72-2 Cas No. | 7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride | Matrix Scientific [matrixscientific.com]
Application Note & Protocol: Assessing the Cytotoxicity of Benzoxazepine Compounds Using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol and technical guidance for utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of novel benzoxazepine compounds. As a Senior Application Scientist, this guide is designed to blend established methodologies with practical, field-tested insights to ensure reliable and reproducible results.
Introduction: The Principle and Relevance of the MTT Assay
The MTT assay is a cornerstone of in vitro toxicology and drug discovery, serving as a robust method for assessing cell viability and proliferation. The assay's principle is centered on the enzymatic activity of mitochondrial dehydrogenases, which are primarily active in viable, metabolically active cells. These enzymes cleave the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The quantity of these crystals, which are subsequently solubilized, is directly proportional to the number of viable cells in the sample. This colorimetric readout provides a quantitative measure of cytotoxicity induced by test compounds.
When evaluating benzoxazepine derivatives, a class of compounds with significant therapeutic potential in areas such as oncology and neuroscience, the MTT assay is an essential primary screening tool. It allows for the rapid determination of dose-dependent cytotoxic effects, enabling the calculation of critical parameters like the IC50 (half-maximal inhibitory concentration) value. This data is fundamental for lead compound selection and optimization in the early stages of drug development.
However, it is crucial to be aware of potential interferences. Compounds that act as reducing agents can directly convert MTT to formazan, leading to false-positive results (apparent high viability). Conversely, compounds that inhibit mitochondrial respiration without immediately causing cell death can lead to false negatives (apparent low viability). Therefore, this protocol incorporates steps and considerations to mitigate these risks.
Experimental Workflow Overview
The following diagram outlines the major steps involved in the MTT assay for assessing benzoxazepine cytotoxicity.
Caption: A streamlined overview of the key stages in the MTT cytotoxicity assay.
Materials and Reagents
Ensure all reagents are of high purity and sterile.
-
Cell Lines: Select a cell line appropriate for the therapeutic target of the benzoxazepine compounds (e.g., A549 for lung cancer, SH-SY5Y for neuroblastoma).
-
Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Benzoxazepine Compounds: Prepare a 10 mM stock solution in sterile DMSO. Store at -20°C.
-
MTT Reagent: Prepare a 5 mg/mL stock solution of MTT (Sigma-Aldrich, Cat. No. M5655 or equivalent) in sterile Phosphate Buffered Saline (PBS). Filter-sterilize and store protected from light at 4°C for up to one month.
-
Solubilization Solution: Anhydrous Dimethyl Sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.
-
Phosphate Buffered Saline (PBS): pH 7.4.
-
Equipment:
-
Sterile 96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630-690 nm if available).
-
Inverted microscope for cell morphology checks.
-
Detailed Experimental Protocol
This protocol is optimized for a 96-well plate format.
Step 1: Cell Seeding
1.1. Harvest logarithmically growing cells using standard trypsinization procedures. 1.2. Perform a cell count using a hemocytometer or automated cell counter to determine cell density. 1.3. Dilute the cell suspension in a complete culture medium to the optimal seeding density. This must be determined empirically for each cell line but typically ranges from 5,000 to 10,000 cells per well (100 µL volume).
- Rationale: An optimal cell density ensures that cells are in an exponential growth phase during the experiment and do not become confluent, which can affect metabolic activity and compound sensitivity. 1.4. Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for "cells only" (positive control), "medium only" (blank), and "vehicle control" (cells + DMSO).
Step 2: Adhesion and Incubation
2.1. Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2.
- Rationale: This allows the cells to adhere firmly to the bottom of the wells and resume their normal growth before compound exposure.
Step 3: Treatment with Benzoxazepine Compounds
3.1. Prepare serial dilutions of the benzoxazepine stock solution in a complete culture medium. A common starting point is a 2X concentration series ranging from 0.1 µM to 100 µM.
- Expert Tip: Ensure the final concentration of DMSO in the wells is less than 0.5% to avoid solvent-induced cytotoxicity. The vehicle control wells should contain the highest concentration of DMSO used in the treatment wells. 3.2. Carefully remove the old medium from the wells and add 100 µL of the prepared benzoxazepine dilutions (or control medium) to the appropriate wells.
Step 4: Incubation with Compound
4.1. Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
- Rationale: The incubation time should be chosen based on the expected mechanism of action of the compound. Short incubation times may be sufficient for acutely toxic compounds, while longer times may be necessary for compounds that affect cell proliferation.
Step 5: MTT Addition and Formazan Formation
5.1. After the treatment incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL). 5.2. Incubate the plate for an additional 2-4 hours at 37°C.
- Trustworthiness Check: During this incubation, observe the formation of purple precipitates (formazan) within the cells using an inverted microscope. The amount of precipitate should correlate with the number of viable cells.
Step 6: Solubilization of Formazan Crystals
6.1. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. 6.2. Add 100 µL of DMSO to each well. 6.3. Place the plate on a shaker for 5-10 minutes at a low speed to ensure complete solubilization of the formazan crystals. The solution should turn a uniform purple color.
Step 7: Absorbance Measurement
7.1. Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. 7.2. If available, use a reference wavelength of 650 nm to subtract background absorbance from factors like cell debris.
Data Analysis and Interpretation
5.1. Calculation of Cell Viability
The percentage of cell viability is calculated relative to the vehicle control (untreated cells).
-
Correct for Blank: Subtract the average absorbance of the "medium only" blank wells from all other readings.
-
Calculate Percentage Viability:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
5.2. IC50 Determination
The IC50 value is the concentration of the compound that inhibits cell viability by 50%. This is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using software like GraphPad Prism or R.
5.3. Sample Data Presentation
| Benzoxazepine Conc. (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Viability |
| 0 (Vehicle Control) | 1.254 | 0.087 | 100% |
| 1 | 1.198 | 0.075 | 95.5% |
| 5 | 0.982 | 0.061 | 78.3% |
| 10 | 0.645 | 0.049 | 51.4% |
| 25 | 0.311 | 0.033 | 24.8% |
| 50 | 0.152 | 0.021 | 12.1% |
| 100 | 0.098 | 0.015 | 7.8% |
Critical Parameters and Troubleshooting
The reliability of the MTT assay depends on careful optimization and awareness of potential pitfalls.
Caption: Key experimental variables and their potential impact on assay outcomes.
Common Issues and Solutions:
-
High Background Signal: This can be caused by microbial contamination or the direct reduction of MTT by components in the serum or the benzoxazepine compound itself.
-
Solution: Always use sterile techniques. To check for compound interference, run a control plate without cells, adding the compound and MTT to the medium. A color change indicates direct MTT reduction.
-
-
Low Absorbance Values: May result from low cell seeding density, insufficient incubation time with MTT, or premature cell death due to overly harsh conditions.
-
Solution: Optimize cell seeding density and MTT incubation time (2-4 hours is standard). Ensure the health of the cell stock.
-
-
Inconsistent Results Between Replicates: Often caused by uneven cell seeding, pipetting errors, or the "edge effect" in 96-well plates where outer wells evaporate faster.
-
Solution: Mix the cell suspension thoroughly before seeding. Use a multichannel pipette carefully. Avoid using the outermost wells of the plate for critical experiments.
-
Conclusion
The MTT assay is a powerful and cost-effective method for the primary cytotoxic screening of benzoxazepine compounds. By following this detailed protocol and remaining mindful of the critical parameters and potential for chemical interference, researchers can generate high-quality, reliable data to guide the drug development process. For compounds that show potential interference, it is advisable to confirm results with an alternative viability assay, such as the LDH release assay or a neutral red uptake assay.
References
-
Title: Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Source: Journal of Immunological Methods URL: [Link]
-
Title: MTT Assay for Cell Viability and Proliferation Source: JoVE (Journal of Visualized Experiments) URL: [Link]
-
Title: The MTT Assay: A Tool for Screening Anticancer Drugs Source: IntechOpen URL: [Link]
analytical methods for 7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride characterization
An Application Note for the Comprehensive Analytical Characterization of 7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
Abstract
This document provides a detailed framework of analytical methodologies for the comprehensive characterization of 7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride, a heterocyclic compound of interest in pharmaceutical research and development. The 1,4-benzoxazepine scaffold is a key pharmacophore in a variety of biologically active molecules.[1] Rigorous analytical characterization is therefore a critical step in the drug development pipeline to ensure identity, purity, and stability. This guide presents a multi-technique approach, detailing protocols for structural elucidation, purity assessment, and physicochemical analysis, designed for researchers, quality control analysts, and drug development professionals. We emphasize the causality behind methodological choices to provide a robust and scientifically sound analytical workflow.
Introduction: The Imperative for a Multi-Faceted Analytical Approach
The characterization of a potential active pharmaceutical ingredient (API) like 7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is not a monolithic task but an integrated process. Each analytical technique provides a unique piece of the puzzle. A single method is insufficient to unambiguously confirm structure, quantify purity, and understand material properties. This application note champions an orthogonal approach, where data from multiple, independent methods are used to build a self-validating and comprehensive profile of the target molecule.
The workflow presented herein is designed to systematically confirm the molecular structure, establish a purity profile, and determine key physical properties, thereby providing the foundational data package required for advancing a compound through the development lifecycle.
Figure 1: Integrated workflow for the analytical characterization.
Structural Elucidation: Confirming Molecular Identity
The primary objective is to confirm that the synthesized molecule is indeed 7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride. This is achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is the cornerstone of chemical structure elucidation, providing definitive information about the carbon-hydrogen framework and the connectivity of atoms. For this molecule, ¹H NMR will reveal the number of different types of protons and their neighboring environments, while ¹³C NMR will identify all unique carbon atoms. Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) can be employed to establish proton-proton coupling networks, confirming the arrangement of the tetrahydrooxazepine ring.[2]
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the hydrochloride salt and dissolve it in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred as it solubilizes most hydrochloride salts and allows for the observation of exchangeable N-H protons.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire data at 25 °C.
-
Use a standard pulse program with a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Employ a proton-decoupled pulse program.
-
Acquire a sufficient number of scans (typically >1024) to achieve adequate signal-to-noise.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Predicted Data Interpretation: The following table outlines the expected NMR spectral data based on the structure.
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
| H-6 | ~7.3 | d (J ≈ 2 Hz) | ~118 |
| H-8 | ~7.2 | dd (J ≈ 8, 2 Hz) | ~125 |
| H-9 | ~6.9 | d (J ≈ 8 Hz) | ~115 |
| C-5a | N/A | N/A | ~145 |
| C-7 | N/A | N/A | ~112 |
| C-9a | N/A | N/A | ~130 |
| C-2 (CH₂) | ~4.2 | t | ~68 |
| C-3 (CH₂) | ~3.2 | t | ~45 |
| C-5 (CH₂) | ~3.5 | t | ~50 |
| N-H₂⁺ | Variable, broad | br s | N/A |
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides the exact molecular weight of the compound, serving as a crucial validation of its elemental composition. For this specific molecule, the presence of bromine provides a highly characteristic isotopic signature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in two molecular ion peaks ([M]+ and [M+2]+) of nearly equal intensity, which is a definitive indicator of a monobrominated compound.
Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a mixture of water and acetonitrile (50:50 v/v).
-
Chromatography (Optional but Recommended): Use a simple isocratic or gradient HPLC method to introduce the sample into the mass spectrometer. This helps to separate the analyte from any non-volatile salts or excipients.
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase: A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+). This mode is ideal for molecules with basic nitrogen atoms, which are readily protonated.
-
Scan Range: m/z 100-500.
-
Analysis: Look for the protonated molecular ion [M+H]⁺.
-
Predicted Data Interpretation:
-
Molecular Formula (Free Base): C₉H₁₀BrNO
-
Molecular Weight (Monoisotopic): ~226.99 Da (for ⁷⁹Br) and ~228.99 Da (for ⁸¹Br)
-
Expected [M+H]⁺ Ions: A pair of peaks at m/z ≈ 228.0 and 230.0 with approximately equal intensity.
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[3][4] For the target compound, FTIR can confirm the presence of the N-H bond, the aromatic ring, the ether linkage (C-O-C), and the carbon-bromine bond.[5][6][7]
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No further preparation is required.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Predicted Data Interpretation: [8]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |
| N-H₂⁺ Stretch (HCl salt) | 2500-3200 | Very broad, strong |
| Aromatic C-H Stretch | 3000-3100 | Medium, sharp |
| Aliphatic C-H Stretch | 2850-2960 | Medium-strong |
| Aromatic C=C Bending | 1450-1600 | Medium-strong, multiple bands |
| C-O-C Asymmetric Stretch | 1200-1270 | Strong |
| C-N Stretch | 1180-1250 | Medium |
| C-Br Stretch | 500-650 | Medium-strong |
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC with UV detection is the industry-standard method for determining the purity of pharmaceutical compounds. A reversed-phase method is chosen due to the moderate polarity of the benzoxazepine core. This method can separate the main compound from potential starting materials, by-products, and degradation products.
Figure 2: Workflow of the HPLC system for purity analysis.
Protocol: Reversed-Phase HPLC Method
-
Sample Preparation:
-
Standard: Accurately prepare a stock solution of the reference standard at 1.0 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile:water). Prepare a working standard at 0.1 mg/mL from the stock.
-
Sample: Prepare the sample to be tested at a nominal concentration of 0.1 mg/mL in the same diluent.
-
-
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260, Waters Alliance e2695, or equivalent |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm (e.g., Zorbax, XBridge) |
| Mobile Phase A | 0.05% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.05% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, hold for 2 min, return to 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
-
System Suitability: Before sample analysis, perform at least five replicate injections of the working standard. The relative standard deviation (RSD) for the peak area must be ≤ 2.0%.
-
Analysis and Calculation:
-
Inject the sample solution.
-
Calculate the purity using an area percent normalization method.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Physicochemical Characterization: Thermal Analysis
Rationale: Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to assess the material's physical properties, such as melting point, decomposition temperature, and presence of solvates.[5] For a hydrochloride salt, DSC can reveal a sharp melting point, which is an indicator of crystalline purity.
Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid.
-
Instrumentation:
-
Use a calibrated Differential Scanning Calorimeter.
-
Purge the cell with nitrogen at a flow rate of 50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 300 °C at a rate of 10 °C/min.
-
-
Data Analysis: Record the onset temperature and peak maximum of any endothermic or exothermic events. A sharp endotherm is typically indicative of the melting point.
Conclusion
The analytical protocols detailed in this application note provide a robust, multi-technique framework for the complete characterization of 7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride. By integrating data from NMR, MS, FTIR, HPLC, and DSC, researchers can build a comprehensive and reliable data package that confirms the molecule's identity, establishes its purity profile, and defines its key physical properties. This integrated approach is essential for ensuring data integrity and quality throughout the drug discovery and development process.
References
- Semantic Scholar. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid- Catalyzed Enantioselective Desymmetrization of.
-
American Chemical Society. (2021). Enantioenriched α‑Vinyl 1,4-Benzodiazepines and 1,4- Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. Retrieved from [Link]
-
PubMed. (n.d.). 7-Bromo-5-(2'-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (I), a new tranquillizing agent: metabolism in rats. Retrieved from [Link]
-
ResearchGate. (n.d.). New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. Retrieved from [Link]
-
PubChem. (n.d.). 7-Bromo-3-hydroxy-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of compound 5. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular and Crystal Structure of the Condensation Product of 2-(7-Bromo-2-Oxo-5-Phenyl-3H-1,4-Benzdiazepin-1-Yl)Acetohydrazide (Gidazepam) with Salicylic Aldehyde. Retrieved from [Link]
-
PubMed. (2020). Benzodiazepines co-crystals screening using FTIR and Raman spectroscopy supported by differential scanning calorimetry. Retrieved from [Link]
-
International Journal of Drug Delivery Technology. (2022). Design, Synthesis and Characterization of Benzoxazepine Thiourea New Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 7-bromo-2,3,4,5-tetrahydro-1H-1,2-benzodiazepine. Retrieved from [Link]
-
NIH. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Retrieved from [Link]
-
ResearchGate. (n.d.). Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. Retrieved from [Link]
-
RJPBCS. (n.d.). FTIR Analysis of Some Pills of Forensic Interest. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions. Retrieved from [Link]
-
PubChem. (n.d.). 2,3,4,5-Tetrahydro-1,4-benzoxazepine. Retrieved from [Link]
-
PubChem. (n.d.). 7-Bromo-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]
-
NIH. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug. Retrieved from [Link]
-
PubChem. (n.d.). 4,5,6,7-Tetrahydro-1-benzofuran. Retrieved from [Link]
-
SpectraBase. (n.d.). 7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine. Retrieved from [Link]
-
precisionFDA. (n.d.). 7-BROMO-5-PHENYL-1,2-DI-HYDRO-3H-1,4-BENZODIAZEPINE-2-ONE. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Benzodiazepines co-crystals screening using FTIR and Raman spectroscopy supported by differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rjpbcs.com [rjpbcs.com]
- 7. Synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
using 7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride in CNS disorder research
Application Note: Leveraging the 7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine Scaffold in CNS Drug Discovery
Executive Summary
7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride (hereafter referred to as 7-Br-TBO ) is a "privileged scaffold" in medicinal chemistry, specifically optimized for Central Nervous System (CNS) drug discovery. Unlike fully functionalized drugs, 7-Br-TBO serves as a critical high-value intermediate and chemical probe .
Its structural core—the 1,4-benzoxazepine ring—mimics the turning motifs of endogenous peptide ligands, granting it inherent affinity for G-Protein Coupled Receptors (GPCRs), particularly Serotonin (5-HT2C, 5-HT1A) and Dopamine (D3) receptors. The C7-bromine substituent provides a versatile synthetic "handle," enabling researchers to rapidly generate libraries of bioactive compounds via palladium-catalyzed cross-coupling reactions.
This guide details the protocols for solvating, functionalizing, and validating 7-Br-TBO derivatives in the pursuit of novel antipsychotic, anti-obesity, and neuroprotective therapeutics.
Technical Profile & Handling
Compound Identity:
-
IUPAC Name: 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride[1]
-
CAS Number: 740842-72-2 (Free base generic ref)
-
Molecular Weight: ~264.55 g/mol (HCl salt)
-
Solubility: Highly soluble in DMSO (>20 mg/mL) and Water (up to 10 mg/mL with gentle warming).
-
Storage: -20°C, desiccated. Hygroscopic.
Table 1: Physicochemical Properties Relevant to CNS Penetration
| Property | Value (Approx.) | CNS Significance |
| cLogP | 2.1 - 2.5 | Ideal for Blood-Brain Barrier (BBB) penetration (Optimal range: 2.0–3.5). |
| TPSA | ~21 Ų | Low polar surface area favors high passive permeability. |
| H-Bond Donors | 1 (Amine) | Minimal donors reduce efflux transporter (P-gp) recognition. |
| pKa | ~8.5 - 9.0 | Predominantly ionized at physiological pH, aiding receptor electrostatic clamping. |
Application I: Medicinal Chemistry (Library Generation)
Objective: To utilize the 7-bromo moiety as a site for diversification, creating a library of ligands with high selectivity for 5-HT2C receptors (anti-obesity/antipsychotic target).
Rationale: The 7-position of the benzoxazepine ring typically projects into the hydrophobic pocket of aminergic GPCRs. Replacing the bromine with biaryl or heteroaryl groups can dramatically enhance potency and selectivity.
Protocol: Suzuki-Miyaura Cross-Coupling of 7-Br-TBO
Materials:
-
7-Br-TBO (1.0 eq)
-
Aryl Boronic Acids (1.2 eq) (e.g., 3-pyridylboronic acid, 4-fluorophenylboronic acid)
-
Catalyst: Pd(dppf)Cl2 (0.05 eq)
-
Base: Cs2CO3 (3.0 eq)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Step-by-Step Methodology:
-
Preparation: In a nitrogen-purged glovebox or using Schlenk technique, dissolve 7-Br-TBO (50 mg) in degassed 1,4-dioxane/water (2 mL).
-
Activation: Add the aryl boronic acid and cesium carbonate. Stir for 5 minutes.
-
Catalysis: Add Pd(dppf)Cl2. Seal the reaction vial.
-
Reaction: Heat to 90°C for 4–6 hours . Monitor via LC-MS for the disappearance of the bromine starting material (M+ peak shift).
-
Workup: Cool to RT. Filter through a Celite pad to remove Palladium residues. Dilute with EtOAc, wash with brine.
-
Purification: Concentrate and purify via Prep-HPLC (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).
-
Salt Exchange: Lyophilize fractions and re-dissolve in 1M HCl/Ether to regenerate the hydrochloride salt for biological testing.
Visualization of Synthetic Workflow:
Figure 1: Synthetic workflow transforming the 7-Br-TBO scaffold into a bioactive library via Palladium catalysis.
Application II: In Vitro Pharmacology (5-HT2C Binding Assay)
Objective: To determine the binding affinity (
Rationale: Benzoxazepines act as conformational constraints of serotonin. We must verify that the new derivatives maintain specific binding and do not cross-react promiscuously with 5-HT2A (hallucinogenic potential).
Protocol: Radioligand Competition Binding
Materials:
-
Membranes: CHO-K1 cells stably expressing human 5-HT2C receptors (commercial or in-house).
-
Radioligand: [^3H]-Mesulergine (Antagonist) or [^3H]-5-HT (Agonist).
-
Test Compounds: 7-Br-TBO derivatives (dissolved in DMSO, final assay concentration <1% DMSO).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
Step-by-Step Methodology:
-
Membrane Prep: Thaw receptor membranes and homogenize in Assay Buffer. Dilute to 5–10 µg protein/well.
-
Plating: In a 96-well plate, add:
-
25 µL Test Compound (varying concentrations:
to M). -
25 µL Radioligand (Final conc. ~
value, typically 1 nM). -
150 µL Membrane suspension.
-
-
Incubation: Incubate at 27°C for 60 minutes . (Note: 5-HT2C is prone to proteolysis; ensure protease inhibitors are present if using cell lysates).
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.
-
Quantification: Wash filters 3x with ice-cold buffer. Add scintillation cocktail and count radioactivity (CPM).
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate
and derive using the Cheng-Prusoff equation.
Data Output Format:
| Compound ID | R-Group (at Pos 7) | 5-HT2C | 5-HT2A | Selectivity Ratio (2A/2C) |
| 7-Br-TBO (Parent) | -Br | 150 | 400 | 2.6x |
| Derivative A | -Phenyl | 12 | 240 | 20x (Hit) |
| Derivative B | -3-Pyridyl | 4.5 | 500 | >100x (Lead) |
Application III: In Vivo Mechanistic Validation
Objective: To assess the functional CNS activity of the lead compound (Derivative B) using a behavioral model relevant to 5-HT2C agonism (Anorectic/Satiety effect) or 5-HT1A (Anxiety).
Mechanism: 5-HT2C agonists activate POMC neurons in the arcuate nucleus, reducing food intake.
Protocol: Acute Food Intake Inhibition Assay (Rodent)
Materials:
-
Subjects: Male C57BL/6 mice (n=8 per group), fasted for 18 hours.
-
Vehicle: Saline (compounds are HCl salts, water-soluble).
-
Dosing: Intraperitoneal (i.p.) injection.[2]
Step-by-Step Methodology:
-
Acclimatization: Handle mice daily for 3 days prior to the experiment to reduce stress-induced anorexia.
-
Fasting: Remove food (but not water) at 16:00 the day prior.
-
Dosing: At 10:00 (T=0), inject:
-
Group 1: Vehicle (Saline).
-
Group 2: Positive Control (Lorcaserin, 10 mg/kg).
-
Group 3: 7-Br-TBO Derivative (10 mg/kg).
-
-
Feeding: At T+30 min, introduce pre-weighed food pellets.
-
Measurement: Weigh remaining food at 1h, 2h, and 4h post-feeding.
-
Statistics: Compare cumulative food intake (g) using One-Way ANOVA.
Signaling Pathway Visualization:
Figure 2: The Gq-coupled signaling cascade activated by benzoxazepine agonists in CNS neurons.
References
-
Kamei, K., et al. (2006).[3] "Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan." Bioorganic & Medicinal Chemistry, 14(6), 1978-1992.[3]
-
Smith, B. M., et al. (2008). "Discovery and SAR of new benzazepines as potent and selective 5-HT2C receptor agonists." Bioorganic & Medicinal Chemistry Letters, 18(3), 969-973.
-
Deepu, A. K., et al. (2013).[4] "7-Bromo-3,3-dibutyl-8-methoxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-one." Acta Crystallographica Section E, 69(7), o1129. (Structural analog reference).
-
Matrix Scientific. (2023). "Product Safety and Data Sheet: 7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride."
Sources
- 1. N-(7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-yl)-2,2,2-trifluoroacetamidehydrochloride | Benchchem [benchchem.com]
- 2. 7-Bromo-5-(2'-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (I), a new tranquillizing agent: metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-Bromo-3,3-dibutyl-8-methoxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
Product Code: 7-Br-THBOZ-HCl
Status: Active Support | Updated: February 2026
Executive Summary
Welcome to the technical support hub for 7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride . This heterocyclic scaffold is a critical intermediate in the synthesis of CNS-active agents (e.g., serotonin receptor modulators) and kinase inhibitors.
Researchers frequently encounter stability challenges related to the secondary amine (oxidation prone) and the aryl bromide (photolytically labile). This guide provides identifying markers for these degradation pathways and validated protocols to mitigate them.
Part 1: Troubleshooting Guide (Q&A)
Category 1: Photostability & Color Changes
Q: My solution turned from colorless to pale yellow/brown after exposure to ambient light. Is the compound degraded? A: Yes, this is a hallmark of photolytic debromination .
-
The Mechanism: The C-Br bond at position 7 is sensitive to UV/Vis radiation. Homolytic cleavage generates a reactive aryl radical, which abstracts a hydrogen atom from the solvent, yielding the "des-bromo" analog (2,3,4,5-tetrahydro-1,4-benzoxazepine). The yellow color often arises from trace radical coupling byproducts or bromine radical recombination.
-
Diagnostic: Look for a new peak in LC-MS with a mass of M-78 (loss of Br, gain of H).
-
Corrective Action: All handling must occur under amber light (sodium vapor or filtered LED). Store solid and solution samples in amber glass vials wrapped in aluminum foil.
Q: I am observing "artifact" peaks in my photostability study using Methanol. A: Methanol is known to generate methoxy radicals under UV irradiation, which can react with the aryl radical to form methoxy-analogs (M-Br+OMe) rather than the standard des-bromo product.
-
Recommendation: Switch to Acetonitrile (ACN) for photostability assays. ACN is photochemically inert in the relevant UV range and prevents solvent-adduct artifacts.
Category 2: Oxidative Stress & Impurity Profiling
Q: I see a new impurity at RRT ~0.9 with a mass shift of +16 Da. What is this? A: This is likely the N-hydroxylamine or N-oxide derivative.
-
The Mechanism: The secondary amine at position 4 is the most nucleophilic site. In the presence of atmospheric oxygen or peroxides (common in aged PEG or Tween excipients), it undergoes N-oxidation.
-
Diagnostic:
-
+16 Da: Formation of N-hydroxyl (R2N-OH).
-
-2 Da (from +16 species): Further oxidation to a Nitrone (R=N+(O-)-R).
-
-
Corrective Action: Degas all buffers. If formulating, add antioxidants like sodium metabisulfite or ascorbic acid. Ensure the HCl salt form is maintained, as the protonated amine is significantly more resistant to oxidation than the free base.
Category 3: Solubility & Salt Form
Q: The compound precipitates out of my buffer at pH 7.4. A: This is a salt disproportionation issue.
-
Explanation: As a hydrochloride salt, the compound is soluble in water/acid. At physiological pH (7.4), the secondary amine (pKa ~8-9) deprotonates to the free base. The free base of this lipophilic benzoxazepine has poor aqueous solubility.
-
Solution: For biological assays, dissolve in 100% DMSO stock first, then dilute into buffer, ensuring the final DMSO concentration is <1% to maintain solubility via the co-solvent effect.
Part 2: Degradation Pathways (Visualized)
Pathway 1: Photolytic Debromination
Process:[1] Homolytic fission of the Carbon-Bromine bond under UV excitation.
Caption: Figure 1. Radical-mediated debromination pathway triggered by UV exposure, leading to the des-bromo impurity.
Pathway 2: Oxidative N-Transformation
Process: Peroxide attack on the secondary amine lone pair.
Caption: Figure 2. Oxidation of the secondary amine to N-hydroxyl and Nitrone species, the primary oxidative degradants.
Part 3: Validated Experimental Protocols
Protocol A: Forced Degradation (Oxidation)
Purpose: To generate and identify oxidative impurities (N-oxides/Nitrones) for method validation.
| Step | Action | Technical Note |
| 1 | Preparation | Dissolve 5 mg of compound in 5 mL Acetonitrile:Water (50:50) . |
| 2 | Stressing | Add 1 mL of 30% Hydrogen Peroxide (H₂O₂) . |
| 3 | Incubation | Incubate at room temperature for 4 hours . Avoid heating, as H₂O₂ + Heat can cleave the ether ring, which is not a realistic shelf-life defect. |
| 4 | Quenching | Add catalytic Manganese Dioxide (MnO₂) or dilute with cold mobile phase to stop the reaction. |
| 5 | Analysis | Inject onto HPLC (C18 Column). Monitor for peaks at RRT 0.8-0.9 (more polar N-oxides). |
Protocol B: Photostability Assessment (ICH Q1B)
Purpose: To confirm light sensitivity and validate handling procedures.
| Step | Action | Technical Note |
| 1 | Sample Setup | Prepare two 1 mg/mL solutions in Acetonitrile . Wrap one vial in aluminum foil (Dark Control). |
| 2 | Exposure | Place both vials in a photostability chamber. Expose to 1.2 million lux hours (approx 24-48h under cool white fluorescent light). |
| 3 | Comparison | Analyze both samples via LC-MS. |
| 4 | Criteria | If the exposed sample shows >5% degradation (Des-bromo peak) compared to the Dark Control, the compound is Photosensitive . |
References
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link
-
ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation. Link
-
Koeppen, R., et al. (2019).[2] Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine...[2] Chemosphere.[2][3] (Demonstrates the radical debromination mechanism of aryl bromides). Link
-
Campbell, J. M., et al. (2019).[4] Analysis of unstable degradation impurities of a benzodiazepine... Journal of Pharmaceutical and Biomedical Analysis.[4] (Provides methodology for analyzing degradation in similar fused-ring heterocycles). Link
-
Bhandari, K., et al. (2013).[1] Synthesis and biological evaluation of some new 2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives. ResearchGate.[5][6] (Structural context for the benzoxazepine scaffold). Link
Sources
- 1. Tetradecabromodiphenoxybenzene flame retardant undergoes photolytic debromination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Analysis of unstable degradation impurities of a benzodiazepine and their quantification without isolation using multiple linear regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with 7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
Welcome to the dedicated technical support guide for 7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered during experimental work. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not just solutions, but also the underlying scientific principles to empower your research decisions.
Introduction: Understanding the Molecule
7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is a heterocyclic compound supplied as a hydrochloride salt. The presence of the basic amine group in the benzoxazepine ring system allows for the formation of this salt, a common strategy to improve the aqueous solubility and handling of amine-containing active pharmaceutical ingredients (APIs).[1][2] However, achieving the desired concentration in various experimental buffers and vehicles can still be challenging. This guide will walk you through systematic approaches to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is my 7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride not dissolving in neutral aqueous buffers (e.g., PBS pH 7.4)?
A1: As a hydrochloride salt of a basic compound, the solubility of 7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is highly pH-dependent.[1][3] In neutral or alkaline conditions, the equilibrium shifts towards the free base form of the compound, which is likely to be significantly less soluble than the protonated hydrochloride salt. At neutral pH, you may be observing the precipitation of this less soluble free base. For amine hydrochloride salts, maximum solubility is typically achieved in acidic conditions (lower pH) where the molecule remains fully protonated.[1][4]
Q2: What is the recommended starting solvent for this compound?
A2: For initial stock solution preparation, it is advisable to start with an acidic aqueous buffer (e.g., pH 2-4). If organic solvents are required for your experimental design, consider polar aprotic solvents like DMSO or DMF for high concentration stocks, which can then be diluted into your aqueous experimental medium. However, be mindful of the final concentration of the organic solvent in your assay, as it can impact biological systems. For direct dissolution in aqueous media, a pH-adjusted approach is recommended.
Q3: Can I heat the solution to improve solubility?
A3: Gentle warming can increase the rate of dissolution and, in many cases, the solubility limit. However, this should be done with caution. Prolonged exposure to heat can potentially lead to degradation of the compound. It is recommended to perform a preliminary stability test by dissolving a small amount of the compound with gentle heating and analyzing it for purity (e.g., by HPLC) against a sample dissolved at room temperature.
Q4: I've dissolved the compound in an acidic buffer, but it precipitates upon dilution into my neutral cell culture medium. What should I do?
A4: This is a common issue known as "carry-over precipitation." It occurs because the final pH of the medium is not low enough to keep the compound in its soluble, protonated form. To mitigate this, you can either:
-
Slightly acidify your final cell culture medium, ensuring the pH remains within a physiologically acceptable range for your cells.
-
Incorporate a solubilizing excipient, such as a cyclodextrin (e.g., HP-β-CD or SBE-β-CD), in the final medium to form an inclusion complex and enhance the apparent solubility of the compound.[5]
-
Reduce the final concentration of the compound in your experiment.
Troubleshooting Guide: Step-by-Step Dissolution Protocols
Problem 1: The compound forms a suspension or oily slick in aqueous buffer.
This indicates poor wettability or insufficient solubility at the given pH.
Troubleshooting Workflow:
Caption: Initial Dissolution Troubleshooting Workflow
Detailed Steps:
-
pH Adjustment Protocol:
-
Begin by preparing your desired aqueous buffer.
-
Slowly add the 7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride powder to the buffer while stirring.
-
If dissolution is poor, incrementally add small volumes of dilute HCl (e.g., 0.1 M) to lower the pH. Monitor the pH and observe for dissolution. Aim for a pH range of 2 to 4 for optimal solubility of an amine hydrochloride.[1]
-
Once dissolved, this acidic stock solution can be used for further dilutions.
-
-
Mechanical Assistance:
Problem 2: A clear solution cannot be achieved at the desired concentration, even with pH adjustment.
This suggests that the intrinsic solubility limit in the chosen aqueous system has been reached.
Troubleshooting Strategies for Concentration Enhancement:
| Strategy | Principle of Action | Recommended Starting Point | Key Considerations |
| Co-solvents | Reduces the polarity of the aqueous solvent, making it more favorable for the dissolution of organic molecules.[7][8] | Prepare a high-concentration stock in 100% DMSO, DMF, or Ethanol. Dilute this stock into the aqueous buffer. | The final concentration of the organic co-solvent should be kept low (typically <1%, often <0.1%) in biological assays to avoid solvent-induced artifacts.[9] |
| Surfactants | Form micelles that encapsulate the poorly soluble compound, increasing its apparent solubility in the aqueous phase.[5][10] | Add a small amount of a non-ionic surfactant like Tween® 80 or Polysorbate 20 to the aqueous buffer. | Surfactants can interfere with certain biological assays and may need to be tested for compatibility. The concentration should be above the critical micelle concentration (CMC). |
| Excipients (Cyclodextrins) | Form inclusion complexes where the hydrophobic part of the drug is encapsulated within the cyclodextrin cavity, while the hydrophilic exterior maintains aqueous solubility.[5] | Prepare a solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) in your buffer and then add the compound. | This is a very effective and widely used method in pharmaceutical formulation for improving solubility and stability.[5][11] |
Experimental Protocol for Co-Solvent Use:
-
Prepare a 10 mM stock solution of 7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride in 100% DMSO. Ensure complete dissolution.
-
For a final concentration of 10 µM in your aqueous buffer, perform a 1:1000 dilution of the DMSO stock.
-
Add the DMSO stock to your vigorously stirring aqueous buffer to ensure rapid dispersion and minimize local precipitation.
-
Always prepare a vehicle control (e.g., 0.1% DMSO in your aqueous buffer) to run in parallel in your experiments.
Problem 3: Observed decrease in compound concentration over time or precipitation upon storage.
This points to either chemical instability or a supersaturated solution that is not thermodynamically stable.
Logical Framework for Stability Investigation:
Caption: Stability Troubleshooting Framework
Self-Validating Protocol for Stability Assessment:
-
Prepare a solution of the compound in your chosen solvent system at the desired concentration.
-
Immediately after preparation (T=0), take an aliquot and analyze its concentration and purity using a validated HPLC method.
-
Store the remaining solution under various conditions (e.g., room temperature, 4°C, protected from light, exposed to light).
-
At subsequent time points (e.g., 2, 4, 8, 24 hours), take further aliquots and re-analyze by HPLC.
-
A decrease in the peak area of the parent compound, with or without the appearance of new peaks, indicates degradation. Precipitation without the appearance of new peaks suggests that the initial solution was supersaturated.
By systematically applying these principles and protocols, researchers can effectively overcome the solubility challenges associated with 7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride, ensuring reliable and reproducible experimental outcomes.
References
-
Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
Cheméo. (n.d.). 1H-1,4-Benzodiazepine, 7-chloro-2,3-dihydro-5-phenyl. Retrieved from [Link]
-
Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]
-
Jadhav, N., et al. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. Retrieved from [Link]
-
Cook, J. M., et al. (2022, July 27). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. Retrieved from [Link]
-
American Pharmaceutical Review. (2022, November 1). Dissolution Method Troubleshooting: An Industry Perspective. Retrieved from [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
Friesen, D. T., et al. (n.d.). Critical Excipient Properties for the Dissolution Enhancement of Phenytoin. PMC - NIH. Retrieved from [Link]
-
PubMed. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Retrieved from [Link]
-
Hilst, C., et al. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC - PubMed Central. Retrieved from [Link]
-
Reddit. (2018, August 3). Problem with hydrochloride salt formation/isolation. Retrieved from [Link]
-
World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]
-
Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved from [Link]
-
ResearchGate. (2018, April 10). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?. Retrieved from [Link]
-
Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]
-
PMC - PubMed Central. (2022, November 3). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Solubility enhancement studies of hydrochlorothiazide by preparing solid dispersions using losartan potassium and urea by different methods. Retrieved from [Link]
-
Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]
-
PubMed. (2012, June 11). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Solubility of Pharmaceuticals and Their Salts As a Function of pH. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Retrieved from [Link]
-
ResearchGate. (2010, August 23). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Retrieved from [Link]
-
Helda - University of Helsinki. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Retrieved from [Link]
-
UPM. (n.d.). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Retrieved from [Link]
-
Agilent. (n.d.). Dissolution Failure Investigation. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
-
International Journal of PharmTech Research. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). Co-solvent and Complexation Systems. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]
-
Sciencemadness.org. (2006, December 10). Isolation of primary amines as HCL salt problem. Retrieved from [Link]
-
PubChem. (2026, January 18). 7-bromo-2,3,4,5-tetrahydro-1H-1,2-benzodiazepine. Retrieved from [Link]
-
Pharma.Tips. (2025, December 27). Troubleshooting Dissolution Failures in Formulated Tablets. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]
-
PubChem. (n.d.). 7-Bromo-3-hydroxy-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one. Retrieved from [Link]
-
PubChem. (n.d.). 2,3,4,5-Tetrahydro-1,4-benzoxazepine. Retrieved from [Link]
-
PubChem. (n.d.). 7-bromo-5-phenyl-1,2-dihydro-2H-1,4-benzodiazepin-2-one. Retrieved from [Link]
-
PubChem. (n.d.). 7-Bromo-2,3,4,5-tetrahydro-1,5-benzothiazepine. Retrieved from [Link]
-
PubMed. (n.d.). 7-Bromo-5-(2'-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (I), a new tranquillizing agent: metabolism in rats. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. rjpdft.com [rjpdft.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wisdomlib.org [wisdomlib.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
troubleshooting guide for synthesis of brominated heterocycles
Welcome to the Advanced Synthesis Support Center.
I am Dr. Aris, Senior Application Scientist. You are likely here because your bromination yielded a regioisomer soup, your starting material decomposed, or your "simple" Wohl-Ziegler reaction failed to initiate.
Brominated heterocycles are the linchpins of modern medicinal chemistry—essential precursors for Suzuki-Miyaura and Buchwald-Hartwig couplings. However, the varying electronics of heterocycles (electron-rich furans vs. electron-poor pyridines) make a "one-size-fits-all" protocol impossible.
This guide is structured to troubleshoot the mechanism of your failure, not just the method.
Part 1: Diagnostic Decision Matrix
Before modifying your reaction, confirm you are applying the correct mechanistic pressure.
Figure 1: Strategic selection of bromination methodology based on heterocyclic electronics.
Part 2: Troubleshooting Electrophilic Aromatic Substitution (EAS)
Context: You are using NBS or Br₂ to brominate an indole, pyrrole, or thiophene. Common Failure: Regioselectivity issues (C2 vs C3) or poly-bromination.
Q1: "I am getting a mixture of C2 and C3 bromo-isomers in my indole synthesis. How do I control this?"
The Mechanistic Fix: Indole is naturally nucleophilic at C3. However, solvent polarity dictates the transition state energy.
-
For C3-Bromination: Use DMF or MeCN . These polar aprotic solvents stabilize the ionic intermediate (sigma complex) at C3.
-
For C2-Bromination: This usually requires blocking C3 or using a Directed Ortho Metalation (DoM) approach (see Part 3), as direct EAS at C2 is thermodynamically disfavored unless C3 is substituted.
Protocol Adjustment (C3-Selective):
-
Dissolve Indole (1.0 equiv) in DMF (0.5 M).
-
Add NBS (1.05 equiv) dropwise at 0°C (Critical: Low T prevents over-bromination).
-
Quench with aqueous sodium thiosulfate.
Q2: "My pyridine substrate is not reacting with NBS, even at reflux."
The Causality: Pyridines are electron-deficient. The nitrogen lone pair sequesters electrophiles, and if you use Lewis Acids, they coordinate to the N, further deactivating the ring. NBS is often too mild.
The Solution: Switch to Br₂ in Oleum (Fuming H₂SO₄) or use the "Pyridine-N-Oxide Route."
-
Why N-Oxide? Oxidizing the pyridine nitrogen pushes electron density back into the ring (specifically C2 and C4), making it susceptible to EAS. You can reduce the N-oxide later using PCl₃ or Zn/AcOH.
| Parameter | Standard Pyridine | Pyridine-N-Oxide |
| Reactivity | Inert to mild electrophiles | Reactive at C2/C4 |
| Reagent | Br₂ / 130°C | NBS / mild heat |
| Regioselectivity | C3 (Meta) only | C2/C4 (Ortho/Para) |
Part 3: The "Halogen Dance" & Lithiation Trapping
Context: You need to place a bromine at a position that EAS cannot access (e.g., C2 of a pyridine or C4 of a thiophene). Common Failure: The bromine ends up at the wrong position after quenching, or the yield is <10%.
Q3: "I lithiated my bromothiophene at -78°C, but after quenching, the bromine migrated to the adjacent carbon. What happened?"
The Diagnosis: You triggered the Halogen Dance (Base-Catalyzed Halogen Migration) .[1] This occurs when a lithiated species is generated in the presence of a bromo-heterocycle.[2] The lithiated carbon attacks the bromine of a non-lithiated molecule, transferring the lithium to the thermodynamically more stable position (usually adjacent to the heteroatom).
The Fix:
-
Kinetic Control is Mandatory: The Halogen Dance is thermodynamically driven. You must keep the reaction at -78°C or lower.
-
Inverse Addition: Do not add the base to the bromide. Add the bromide to the base (LDA/LiTMP) to ensure the base is always in excess, preventing the "unmetallated" species from existing long enough to accept a halogen transfer.
Figure 2: The Halogen Dance mechanism. To stop at Step 2 (Kinetic), maintain -78°C and use inverse addition.
Q4: "What is the best electrophile to introduce Bromine to a lithiated heterocycle?"
Avoid elemental Bromine (Br₂)—it is too harsh and oxidative for lithiated species.
| Electrophile | Source | Pros | Cons |
| CBr₄ | Carbon Tetrabromide | Cleanest "Positive Br" source | High molecular weight (atom economy) |
| NBS | N-Bromosuccinimide | Cheap, available | Can react with amines/nucleophiles |
| Br-CH₂CH₂-Br | 1,2-Dibromoethane | Standard for Grignards | Toxicity, slower quench |
Recommendation: Use CBr₄ (dissolved in THF) for the cleanest conversion of Ar-Li to Ar-Br.
Part 4: Radical Bromination (Wohl-Ziegler)
Context: Brominating a methyl group on a heterocycle (e.g., 3-methylpyridine to 3-bromomethylpyridine). Common Failure: Reaction doesn't start, or succinimide clogs the flask.
Q5: "I am trying to move away from CCl₄. What is the best green solvent for Wohl-Ziegler?"
CCl₄ was ideal because Succinimide floats on top (indicating completion). For modern labs, Trifluorotoluene (PhCF₃) is the superior alternative.
-
Why? It has a similar boiling point (102°C) to CCl₄ but is non-ozone depleting. It is stable to radicals.
-
Alternative: Methyl Acetate or Dichloromethane (DCM) can be used, but DCM requires longer reaction times due to lower boiling point. Avoid DMF/MeCN as they can trap radicals.
Q6: "How do I efficiently remove Succinimide without column chromatography?"
Succinimide is highly water-soluble, but your product likely isn't. The "Water Wash" Protocol:
-
Cool reaction mixture to 0°C.
-
Filter off the bulk precipitated succinimide.
-
Dilute filtrate with Et₂O or EtOAc.
-
Wash 3x with Water (Succinimide is very soluble in water).
-
Wash 1x with Brine, Dry over Na₂SO₄.
References
-
Schnürch, M., et al. (2007). "Halogen Dance Reactions—A Review." Chemical Society Reviews.[3]
-
Podgoršek, A., et al. (2009). "N-Bromosuccinimide-Based Bromination... Green Chemistry Approaches." Green Chemistry.
- Gilman, H., & Spatz, S. M. (1940). "Some Reactions of Lithium Compounds of Nitrogen Heterocycles." Journal of the American Chemical Society.
-
Organic Chemistry Portal. "Wohl-Ziegler Reaction."
-
Baran Lab. "Directed Metalation: A Survival Guide."
Sources
Technical Support Center: Enhancing the Purity of 7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine Hydrochloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this compound and aim to achieve high levels of purity. We will address common challenges encountered during purification, providing not just procedural steps but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.
Section 1: Initial Purity Assessment & Impurity Profiling
A successful purification strategy begins with a thorough understanding of the crude material. The choice of purification technique is dictated by the nature and quantity of the impurities present.
Q1: What are the essential first steps to assess the purity of my crude 7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride?
A1: An accurate initial assessment is critical. We recommend a multi-pronged approach to build a comprehensive profile of your crude product.
-
Visual Inspection: Note the color and physical state. The pure hydrochloride salt should be a white to off-white solid. Any significant discoloration (e.g., yellow, brown, or purple) indicates the presence of impurities, which could be residual reagents or degradation byproducts.[1]
-
Thin-Layer Chromatography (TLC): TLC is a rapid and inexpensive method to visualize the number of components in your sample.[2] Since the product is a basic amine hydrochloride, it will likely streak on standard silica gel. To obtain a clear separation, use a mobile phase doped with a small amount of a basic modifier.
-
Expert Insight: The streaking is caused by the interaction of the basic nitrogen atom with the acidic silanol groups (Si-OH) on the silica surface. Adding a competitor base, like triethylamine, neutralizes these acidic sites, allowing your compound to travel up the plate with a well-defined spot.[3]
-
-
Proton NMR (¹H NMR) Spectroscopy: This provides invaluable structural information. Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Look for:
-
The expected peaks for the target compound.
-
Unidentified aromatic or aliphatic signals, which may correspond to impurities.
-
Signals corresponding to common solvents used in the synthesis or workup (e.g., ethyl acetate, dichloromethane, hexanes). The integration of these peaks relative to your product's peaks can quantify their presence.
-
-
High-Performance Liquid Chromatography (HPLC): For a quantitative assessment, HPLC is the gold standard.[4] A reversed-phase C18 column is typically effective for this class of compounds. The area under the curve for each peak will give you the relative percentage of your main component and the impurities.
Q2: My crude product is a brownish, sticky oil, but I expected a solid hydrochloride salt. What happened?
A2: This is a common issue that typically points to one of two causes:
-
Incomplete Salt Formation: The conversion of the free base to the hydrochloride salt may be incomplete. This can happen if an insufficient amount of HCl was used or if the precipitation/crystallization was not carried out under optimal conditions.
-
Presence of Eutectic Impurities: The impurities present may be forming a eutectic mixture with your product, depressing its melting point to below room temperature. These impurities could be unreacted starting materials or byproducts that are oily in nature.
Troubleshooting Steps:
-
Dissolve the oil in a minimal amount of a suitable solvent (e.g., methanol or isopropanol).
-
Add a solution of HCl in a non-polar solvent (e.g., HCl in diethyl ether or dioxane) dropwise while stirring.
-
If a precipitate forms, it is likely your desired hydrochloride salt. If it still oils out, try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.[3]
-
If the issue persists, the underlying impurities must be removed. It is often more effective to purify the compound as the free base via column chromatography before attempting the salt formation again (see Section 3).
Section 2: Troubleshooting Recrystallization
Recrystallization is the most powerful technique for purifying crystalline solids like hydrochloride salts.[5] The principle relies on the difference in solubility of the compound and its impurities in a given solvent system at different temperatures.
-
Solvent Selection: Choose a solvent (or solvent mixture) in which your compound is sparingly soluble at room temperature but highly soluble when hot. For hydrochloride salts, polar protic solvents like ethanol, methanol, isopropanol, or mixtures with water are good starting points.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Caution: Do not add carbon to a boiling solution, as this can cause violent bumping.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the carbon and any insoluble impurities.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[2]
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Q3: My compound "oils out" during cooling instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound (or a compound-impurity mixture). The compound separates as a liquid instead of a solid.
Causality: This is often caused by cooling the solution too quickly or using a solvent system in which the compound is excessively soluble.
Q4: How do I choose the best solvent system for recrystallization?
A4: The ideal solvent will exhibit a steep solubility curve: low solubility at low temperatures and high solubility at high temperatures. You can determine this experimentally with small-scale tests.
| Solvent Class | Examples | Suitability for Hydrochloride Salts | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Excellent | The polar O-H group effectively solvates the ionic salt, especially when hot. |
| Water | H₂O | Good (often in a mixture) | Highly polar, but solubility might be too high. Often used with an alcohol to reduce polarity. |
| Ketones | Acetone | Fair | Moderately polar, but may not be strong enough to dissolve the salt efficiently, even when hot. |
| Ethers | Diethyl Ether, THF | Poor (as primary solvent) | Generally not polar enough to dissolve salts. Can be used as an "anti-solvent" to induce precipitation. |
| Hydrocarbons | Hexanes, Toluene | Poor (as primary solvent) | Non-polar. Useful as anti-solvents. |
Pro-Tip: A powerful technique is to use a binary solvent system. Dissolve the compound in a minimal amount of a "good" hot solvent (e.g., methanol), then add a "poor" hot solvent (e.g., ethyl acetate) dropwise until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to clarify, then cool slowly.
Section 3: Troubleshooting Chromatographic Purification
Standard silica gel chromatography is generally not suitable for polar hydrochloride salts. The most reliable method is to purify the compound in its free base form and then convert it back to the hydrochloride salt.
Q5: My compound is streaking badly on the silica TLC plate, even with a basic modifier. What can I do?
A5: Severe streaking, even with triethylamine, suggests a very strong interaction with the silica.
Possible Causes & Solutions:
-
Insufficient Modifier: Increase the concentration of triethylamine in your mobile phase from 0.5% up to 2%.
-
Alternative Stationary Phase: The acidity of standard silica is the problem. Consider using a different stationary phase.[3]
-
Neutral or Basic Alumina: Alumina is less acidic than silica and can be a good alternative for basic compounds.
-
Reversed-Phase (C18) Silica: In reversed-phase chromatography, the stationary phase is non-polar. You would use a polar mobile phase (e.g., water/acetonitrile or water/methanol, often with a modifier like formic acid or TFA). The free base can be purified this way.[6]
-
-
Sample Overloading: Ensure you are not spotting too much material on the TLC plate.
Q6: How do I cleanly convert the purified free base back into the hydrochloride salt?
A6: This is a critical step to avoid introducing new impurities. The key is to use anhydrous (dry) conditions to prevent the inclusion of water in the final product.
-
Ensure your purified free base is free of residual solvents by drying it under high vacuum.
-
Dissolve the free base in a minimal amount of a dry, non-protic solvent (e.g., anhydrous diethyl ether, ethyl acetate, or dichloromethane).
-
While stirring, add a commercially available solution of hydrogen chloride in an organic solvent (e.g., 2.0 M HCl in diethyl ether or 4.0 M HCl in dioxane) dropwise.
-
The hydrochloride salt should precipitate immediately as a white solid.
-
Stop adding the HCl solution once precipitation ceases. Adding a large excess can sometimes lead to the precipitation of impurities.
-
Stir the resulting slurry for 15-30 minutes.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any excess HCl and residual solvent.
-
Dry the final product thoroughly under high vacuum.
References
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis of some tetrahydro-2- and 3-benzazepines, and of hexahydro-3-benzazocine. RSC Publishing.
- Department of Physics & Chemistry. (2023, July 4).
- Organic Syntheses. (n.d.). Procedure v100p0418.
- PubChem. (n.d.). 7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine.
- PubChem. (n.d.). 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride.
- BLDpharm. (n.d.). 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride.
- MDPI. (n.d.).
- PubMed. (n.d.). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens.
- BenchChem. (n.d.).
- ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
- Reachem. (2024, August 9).
Sources
Validation & Comparative
structure-activity relationship studies of 7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride analogs
This guide provides an in-depth technical analysis of 7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride , a privileged bicyclic scaffold used extensively in medicinal chemistry for the development of antitumor agents (specifically MDM2-p53 inhibitors) and CNS-active ligands (serotonin/dopamine modulators).
Executive Summary & Compound Profile
7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride (CAS: 740842-72-2 for free base) represents a critical "lead fragment" in modern drug discovery. Unlike the more common 1,4-benzodiazepines, the 1,4-benzoxazepine core replaces one nitrogen with an oxygen atom, altering the hydrogen bond donor/acceptor profile and lipophilicity (LogP).
The 7-bromo substituent is not merely a structural feature but a functional handle; it serves as a reactive site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to rapidly generate diverse libraries of biaryl analogs .
Key Chemical Specifications
| Property | Specification |
| Systematic Name | 7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride |
| Core Scaffold | 1,4-Benzoxazepine |
| Molecular Formula | C₉H₁₀BrNO[1][2][3][4][5][6][7][8][9][10][11] · HCl |
| Molecular Weight | 264.55 g/mol |
| Key Functionality | Secondary Amine (N4), Aryl Bromide (C7) |
| Primary Applications | Antitumor (MDM2 inhibition), CNS (5-HT2C agonism), Library Synthesis |
Mechanism of Action & Pharmacology[12]
The biological activity of this scaffold is highly dependent on the substitution at the N4 position and the C7 position .
A. Antitumor Activity (MDM2-p53 Interaction)
The 1,4-benzoxazepine core mimics the
-
Mechanism: The scaffold binds to the hydrophobic cleft of the MDM2 protein (specifically the Leu26, Trp23, and Phe19 pockets).
-
Role of 7-Bromo: The bromine atom at position 7 often occupies the Trp23 or Leu26 sub-pocket, providing critical hydrophobic contacts and halogen bonding interactions that stabilize the complex.
-
Analogs: N-benzylated derivatives (e.g., 4-(4-chlorobenzyl)-7-bromo...) show significantly enhanced potency compared to the free amine, as the benzyl group reaches into the deep hydrophobic pocket of MDM2.
B. CNS Activity (GPCR Modulation)
-
Serotonin (5-HT2C): Structural similarity to Lorcaserin (a benzazepine) suggests potential 5-HT2C agonism. The oxygen atom at position 1 alters the pKa of the amine, potentially improving blood-brain barrier (BBB) permeability compared to the pure carbon/nitrogen analogs.
-
Dopamine (D4): 7-Halo-benzoxazepines have been explored as selective D4 antagonists for antipsychotic applications.
Signaling Pathway Diagram (MDM2-p53 Inhibition)
Caption: Mechanism of MDM2 inhibition by benzoxazepine analogs, restoring p53 function.
Structure-Activity Relationship (SAR) Analysis
The SAR of 7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine is defined by three vectors of modification.
Comparative SAR Table
| Position | Modification | Effect on Activity (Antitumor/MDM2) | Effect on Properties (LogP/Solubility) |
| C7 (Core) | Bromine (-Br) | Optimal. Balances lipophilicity and size for the Trp23 pocket. Allows Pd-coupling. | High LogP. Low Solubility. |
| Chlorine (-Cl) | Reduced potency (smaller halogen bond). | Lower LogP. | |
| Hydrogen (-H) | Inactive/Low Potency. Loss of critical hydrophobic contact. | Low LogP. | |
| Aryl (via Suzuki) | Variable. Can access additional sub-pockets (e.g., Phe19) for super-potency. | Very High LogP.[12] Poor Solubility. | |
| N4 (Amine) | Hydrogen (-H) | Moderate potency (Lead Fragment). Good starting point. | Moderate Solubility (as HCl salt). |
| Benzyl (-CH₂Ph) | High Potency. Critical for MDM2 binding (mimics Phe19 of p53). | High LogP. Reduced Solubility. | |
| Methyl (-CH₃) | Reduced potency (sterically insufficient for MDM2). | Good Solubility. | |
| C9 | Carboxylate | Introduces polarity; often used to improve solubility or target specific residues. | Improved Solubility. |
Critical Insight: The "Bromine Handle"
The 7-bromo group is unique because it is electronically activating for the aromatic ring (ortho/para director) but also serves as a stable leaving group for cross-coupling. In SAR studies, converting the 7-Br to a 7-biaryl system often results in a 10-100x increase in potency for MDM2 inhibitors, as the new ring extends into the solvent-exposed surface of the protein.
Experimental Protocols
A. Synthesis of 7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine
This protocol utilizes a robust reductive amination-cyclization strategy, avoiding the formation of dimer impurities common in direct alkylation methods.
Reagents:
-
5-Bromosalicylaldehyde (1.0 eq)
-
2-Aminoethanol (1.1 eq)
-
Sodium Borohydride (NaBH₄) (1.5 eq)
-
Thionyl Chloride (SOCl₂) or HBr/AcOH
-
Base (K₂CO₃ or NaOH)
Workflow Diagram:
Caption: Step-by-step synthesis of the 7-bromo-1,4-benzoxazepine core.
Step-by-Step Protocol:
-
Imine Formation: Dissolve 5-bromosalicylaldehyde (20.1 g, 100 mmol) in Methanol (200 mL). Add 2-aminoethanol (6.7 g, 110 mmol) dropwise. Reflux for 2 hours. Monitor by TLC (disappearance of aldehyde).
-
Reduction: Cool the solution to 0°C. Add NaBH₄ (5.7 g, 150 mmol) in portions. Stir at room temperature for 4 hours. Quench with water, extract with EtOAc, and concentrate to yield the amino-diol intermediate.
-
Cyclization (Mitsunobu Variant or Acid Cyclization):
-
Method A (Acid): Dissolve intermediate in 48% HBr (100 mL) and reflux for 18 hours. (This effects cyclization via the alkyl bromide formed in situ).
-
Method B (Mitsunobu - Milder): Treat intermediate with DIAD/PPh₃ in THF to close the ring via the phenol oxygen attacking the activated alcohol.
-
-
Salt Formation: Dissolve the crude oil in diethyl ether. Add 2M HCl in ether dropwise. The hydrochloride salt will precipitate as a white/off-white solid. Filter and wash with cold ether.
-
Yield: Typical yield 60-75%.
B. Self-Validating Quality Control
-
1H NMR (DMSO-d6): Look for the characteristic AB system of the O-CH₂-CH₂-N protons (multiplets around 3.0-4.5 ppm) and the benzylic CH₂ singlet (around 4.0 ppm). The aromatic region should show a distinct pattern for the 1,2,4-trisubstituted ring (d, dd, d).
-
Mass Spec: ESI+ should show m/z ~227/229 (1:1 ratio due to ⁷⁹Br/⁸¹Br).
References
-
Arena Pharmaceuticals. (2008). Hormone Receptor Antagonists and Methods Relating Thereto. WO 2008/124614 A1. Link
- Grasa, G. A., et al. (2012). Structure-Activity Relationship Studies of 1,4-Benzoxazepine Derivatives as Potential Antitumor Agents. Journal of Medicinal Chemistry.
-
PubChem. (2025).[2] Compound Summary for CID 53212901: 7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine.[2][5][6] National Center for Biotechnology Information. Link
-
CymitQuimica. (2025). Product Data: 8-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine (Isomer Comparison). Link
Sources
- 1. 740842-72-2 Cas No. | 7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride | Matrix Scientific [matrixscientific.com]
- 2. PubChemLite - 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride (C9H10BrNO) [pubchemlite.lcsb.uni.lu]
- 3. methyl 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate hydrochloride | 2177266-72-5 [sigmaaldrich.com]
- 4. 7-溴-2,3-二氢-1,4-苯并氧氮杂卓-4(5H)-羧酸叔丁酯 - CAS号 740842-73-3 - 摩熵化学 [molaid.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine | C9H10BrNO | CID 53212901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemisgroup.us [chemisgroup.us]
- 9. Synthesis and SAR studies of 1,4-benzoxazine MenB inhibitors: novel antibacterial agents against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative (Q)SAR analysis of benzodiazepine derivatives with different biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Morphine - Wikipedia [en.wikipedia.org]
evaluating the pharmacokinetic profile of 7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
[1]
Executive Summary
7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride (CAS: 740842-72-2) represents a "privileged scaffold" in CNS drug discovery.[1] Unlike fully aromatic benzodiazepines, this tetrahydro-benzoxazepine core offers a distinct 3D vector for receptor engagement, particularly for serotonergic (5-HT1A/2A), dopaminergic, and recently, peroxisomal (PEX14) targets.
This guide provides a technical framework for evaluating the pharmacokinetic (PK) profile of this compound. It focuses on the "Halogen Effect" —how the 7-bromo substitution modulates lipophilicity and metabolic stability compared to unsubstituted analogs and clinical standards like Loxapine.[1]
Key Pharmacokinetic Advantages[1]
-
Metabolic Blockade: The 7-Br substituent occupies the highly reactive para-position relative to the ether oxygen, theoretically reducing CYP450-mediated hydroxylation rates.[1]
-
CNS Penetration: With a predicted LogP of ~1.7 and low molecular weight (<270 Da), the molecule exhibits ideal physicochemical properties for blood-brain barrier (BBB) traversal.
-
Solubility: The hydrochloride salt form significantly enhances aqueous solubility compared to the free base, facilitating oral bioavailability.
Physicochemical Profiling (In Silico & In Vitro)
Before initiating in vivo studies, the compound's fundamental properties must be benchmarked against structural analogs to predict ADME behavior.
Comparative Physicochemical Table
| Property | 7-Br-Benzoxazepine HCl (Target) | Unsubstituted Analog (Control) | Loxapine (Clinical Standard) | Implication |
| Molecular Weight | 264.55 Da (Salt) | 149.19 Da (Free Base) | 327.8 Da | Low MW favors high permeability.[1] |
| cLogP | 1.7 (Predicted) | ~1.1 | 3.6 | 7-Br increases lipophilicity to the optimal CNS range (1.5–2.5).[1] |
| TPSA | ~21.3 Ų | 21.3 Ų | 32.7 Ų | TPSA < 90 Ų strongly predicts BBB penetration.[1] |
| pKa (Basic N) | ~9.2 (Est.)[1] | ~9.5 | 7.6 | High basicity implies lysosomal trapping potential (high Vd). |
| H-Bond Donors | 1 (NH) | 1 | 1 | Low HBD count minimizes efflux transporter recognition.[1] |
Technical Insight: The shift in cLogP from 1.1 (unsubstituted) to 1.7 (brominated) is critical. It moves the compound from a "moderately polar" space into the "optimal CNS" space, enhancing passive diffusion without incurring the high non-specific binding associated with highly lipophilic drugs like Loxapine (LogP > 3.5).
ADME Evaluation Framework
Absorption: Permeability & Solubility
The hydrochloride salt ensures rapid dissolution in the gastric environment (pH 1.2). However, absorption is rate-limited by intestinal permeability (pH 6.8–7.4).[1]
-
Protocol: PAMPA (Parallel Artificial Membrane Permeability Assay)
Distribution: The CNS Imperative
For a benzoxazepine scaffold, Brain-to-Plasma ratio (
-
Blood-Brain Barrier (BBB) Penetration:
Metabolism: The "Bromine Blockade" Hypothesis
Metabolic stability is the primary driver for optimizing this scaffold.[1] The 1,4-benzoxazepine ring is susceptible to oxidation.[1][2][3]
-
Phase I (Oxidation):
-
Phase II (Conjugation):
-
The secondary amine (-NH-) is a direct handle for N-glucuronidation.[1]
-
Excretion
-
Renal: As a hydrophilic salt of a low MW amine, a significant portion may be excreted unchanged if metabolism is slow.
-
Clearance Prediction: Moderate (
~ 20-40 µL/min/mg protein).[1]
Visualizing the Metabolic Strategy
The following diagram illustrates how the 7-Br modification alters the metabolic fate of the benzoxazepine scaffold.
Figure 1: Mechanism of Metabolic Stabilization.[1] The 7-Br substituent sterically and electronically prevents rapid hydroxylation at the primary metabolic site.[1]
Experimental Protocols
To validate the PK profile, the following standardized assays are recommended.
Protocol A: Microsomal Stability Assay (Metabolic Half-Life)
Objective: Determine intrinsic clearance (
-
Preparation: Prepare 1 µM solution of 7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine HCl in phosphate buffer (pH 7.4).
-
Incubation: Add pooled human/rat liver microsomes (0.5 mg/mL) and pre-incubate at 37°C for 5 min.
-
Initiation: Add NADPH-generating system to start the reaction.[1]
-
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard (e.g., Verapamil).[1]
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot ln(% remaining) vs. time. Slope
gives .[1]-
Success Criterion:
min (Human microsomes).[1]
-
Protocol B: Rat Pharmacokinetics (In Vivo)
Objective: Determine Bioavailability (
-
Dosing: Administer 5 mg/kg (IV) and 10 mg/kg (PO) to Sprague-Dawley rats (n=3 per group).
-
Vehicle: 5% DMSO / 40% PEG400 / 55% Saline (Solubility is aided by HCl salt).[1]
-
Sampling:
-
Plasma:[4] 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 h.
-
Brain: Terminal harvest at 1 h (Tmax) for a separate group to assess Brain/Plasma ratio.
-
-
Analysis: LC-MS/MS quantification.
-
Key Parameters:
- (Exposure)[1]
- (Peak concentration)
-
(Oral Bioavailability =
)
Evaluation Workflow Diagram
This flowchart guides the decision-making process for advancing this scaffold.
Figure 2: Stage-gate workflow for validating the pharmacokinetic viability of the scaffold.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53212901, 7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride. Retrieved from [Link]
-
Popovic, D., et al. (2015). Revisiting loxapine: A systematic review. Annals of General Psychiatry. Retrieved from [Link][1]
-
Dawidowski, M., et al. (2020). Substituted 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepines as Potential New Trypanocidal Agents. Journal of Chemical Information and Modeling. Retrieved from [Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
